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  • Product: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
  • CAS: 2167829-35-6

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

An In-depth Technical Guide to 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is an organic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is an organic compound featuring a sulfone functional group and a primary alcohol. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the reactive 2-hydroxyethylsulfonyl moiety, makes this molecule a potentially valuable building block in medicinal chemistry and organic synthesis. Sulfones are recognized for their chemical stability and their ability to act as versatile intermediates in the construction of complex molecules.[1][2] The 2-hydroxyethyl sulfone group, in particular, is a precursor to vinyl sulfones, which are important reactive intermediates, and can also be found in various bioactive molecules.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, based on established chemical principles and data from analogous compounds.

Physicochemical Properties

The exact physical properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol have not been extensively reported. However, we can estimate its properties based on the known data of 2-(phenylsulfonyl)ethanol and the electronic effects of the halogen substituents.[4][5][6][7] The chloro and fluoro groups are expected to increase the molecular weight, density, and boiling point compared to the unsubstituted analogue.

PropertyEstimated ValueSource for Analogue
Molecular Formula C8H8ClFO3S-
Molecular Weight 238.66 g/mol -
Appearance Likely a colorless to pale yellow viscous liquid or low-melting solid[7]
Boiling Point > 360.1 °C at 760 mmHg (estimated)[4]
Melting Point Likely higher than the 121.5 °C of the non-halogenated analog[4]
Density > 1.282 g/mL (estimated)[4]
Solubility Expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water.[4]
pKa of -OH ~16 (similar to other primary alcohols)-

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is the reaction of 3-chloro-5-fluorobenzenesulfonyl chloride with an excess of ethylene glycol. This is a standard method for the preparation of sulfonate esters, which in this case, due to the use of a diol, results in the formation of the desired hydroxyethyl sulfone.

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The use of a large excess of ethylene glycol ensures that the reaction primarily yields the mono-substituted product rather than the di-substituted ether. A mild base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.

Proposed Synthesis Workflow

G cluster_0 Synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol reagent1 3-Chloro-5-fluorobenzenesulfonyl chloride reaction Reaction Mixture (0°C to room temperature) reagent1->reaction reagent2 Ethylene Glycol (excess) reagent2->reaction solvent Dichloromethane (DCM) solvent->reaction base Pyridine or Triethylamine base->reaction workup Aqueous Workup (HCl wash, NaHCO3 wash, brine wash) reaction->workup 1. Quench with water 2. Separate layers purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate) workup->purification Dry organic layer (Na2SO4) Concentrate product 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol purification->product

Caption: Proposed workflow for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Detailed Experimental Protocol
  • To a solution of 3-chloro-5-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5-10 mL/mmol) at 0 °C, add ethylene glycol (10 eq) followed by the dropwise addition of pyridine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Chemical Reactivity and Applications

The chemical reactivity of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is dictated by its two primary functional groups: the hydroxyl group and the sulfonyl group.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

  • Reactions involving the Sulfonyl Group: The sulfonyl group is generally stable, but the α-protons (on the carbon adjacent to the sulfonyl group) are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.

  • Elimination to form a Vinyl Sulfone: A key reaction of 2-hydroxyethyl sulfones is the base-mediated elimination of water to form the corresponding vinyl sulfone. Aryl vinyl sulfones are valuable Michael acceptors in organic synthesis.

Potential Applications in Drug Discovery

The sulfone moiety is a common feature in many pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond acceptor.[1][2] The 2-hydroxyethylsulfonyl group can serve as a versatile handle for further chemical modification. The resulting derivatives could be explored for various biological activities. For instance, sulfonamides, synthesized from sulfonyl chlorides, are a well-known class of antibacterial drugs.[8][9]

G cluster_1 Key Reactions and Derivatives start 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol oxidation Oxidation (e.g., PCC, DMP) start->oxidation elimination Base-mediated Elimination start->elimination esterification Esterification (e.g., Acyl chloride) start->esterification aldehyde Corresponding Aldehyde oxidation->aldehyde vinyl_sulfone 3-Chloro-5-fluoro-phenyl vinyl sulfone elimination->vinyl_sulfone ester Ester Derivative esterification->ester

Caption: Potential synthetic transformations of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Analytical Characterization

The structure of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol can be confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data:

TechniquePredicted Spectral Features
¹H NMR - Aromatic protons (3H): Multiplets in the range of δ 7.5-8.0 ppm. The specific splitting pattern will be complex due to meta-coupling between protons and coupling to the fluorine atom. - -SO₂-CH₂- protons (2H): A triplet around δ 3.4-3.6 ppm. - -CH₂-OH protons (2H): A triplet around δ 3.9-4.1 ppm.[10] - -OH proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent. This peak will disappear upon D₂O exchange.[10]
¹³C NMR - Aromatic carbons (6C): Peaks in the range of δ 120-145 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - -SO₂-CH₂- carbon: A peak around δ 58-62 ppm. - -CH₂-OH carbon: A peak around δ 55-60 ppm.[10]
IR Spectroscopy - O-H stretch: A broad absorption in the range of 3200-3500 cm⁻¹ (due to hydrogen bonding). - C-H stretches (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹. - S=O stretches (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹. - C-O stretch: A peak in the range of 1050-1150 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (238.66). The isotopic pattern will show the presence of one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak). - Key Fragmentation Patterns: Loss of H₂O, loss of C₂H₄O, and cleavage of the C-S and S-O bonds.

Safety and Handling

The specific toxicological properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol have not been determined. However, based on the data for its likely precursor, 3-chloro-5-fluorobenzenesulfonyl chloride, and other related sulfonyl compounds, it should be handled with care.[11][12][13] The precursor is corrosive and reacts violently with water.[11] While the final product is expected to be less reactive, it may still be a skin and eye irritant.[6]

Hazard Statements (Predicted):

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working with the compound as a powder or if aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal:

Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

  • 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem. (n.d.). Retrieved April 4, 2026, from [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved April 4, 2026, from [Link]

  • 2-(phenylsulfonyl)ethanol (C8H10O3S) - PubChemLite. (n.d.). Retrieved April 4, 2026, from [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). Retrieved April 4, 2026, from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (2024, July 11). Retrieved April 4, 2026, from [Link]

  • The synthesis of arylsulfonyl halides - Sciencemadness.org. (n.d.). Retrieved April 4, 2026, from [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (2021, December 13). Retrieved April 4, 2026, from [Link]

  • The importance of sulfur-containing motifs in drug design and discovery - Semantic Scholar. (n.d.). Retrieved April 4, 2026, from [Link]

  • Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds | Request PDF. (n.d.). Retrieved April 4, 2026, from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). Retrieved April 4, 2026, from [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). Retrieved April 4, 2026, from [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved April 4, 2026, from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved April 4, 2026, from [Link]

  • Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. (n.d.). Retrieved April 4, 2026, from [Link]

  • Mass spectrum of (A) 2-hydroxyethyl vinyl sulfone after BSTFA... - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • US4754071A - Process for preparing aryl hydroxyethyl sulfones - Google Patents. (n.d.).
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Toxicology of thiono-sulfur compounds - PubMed - NIH. (n.d.). Retrieved April 4, 2026, from [Link]

  • Formation of sulfonyl aromatic alcohols by electrolysis of a bisazo reactive dye - PubMed. (2012, December 5). Retrieved April 4, 2026, from [Link]

  • Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - MDPI. (2022, April 6). Retrieved April 4, 2026, from [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved April 4, 2026, from [Link]

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025, November 12). Retrieved April 4, 2026, from [Link]

  • Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed. (2007, January 15). Retrieved April 4, 2026, from [Link]

  • CHM2211 Chapter 19.6 - Protecting Group with Ethylene Glycol - YouTube. (2026, February 27). Retrieved April 4, 2026, from [Link]

  • Ternary choline chloride/benzene sulfonic acid/ethylene glycol deep eutectic solvents for oxidative desulfurization at room temperature - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. (n.d.). Retrieved April 4, 2026, from [Link]

  • CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents. (n.d.).
  • Scheme 2 The typical reactions of ethylene glycol in the presence of acid catalyst. - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

Sources

Exploratory

safety data sheet and handling guidelines for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

An in-depth technical analysis and handling guide for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CAS: 2167829-35-6), designed for researchers and drug development professionals utilizing beta-hydroxy sulfones in advan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and handling guide for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CAS: 2167829-35-6), designed for researchers and drug development professionals utilizing beta-hydroxy sulfones in advanced organic synthesis and targeted covalent inhibitor (TCI) design.

Physicochemical Profiling & Structural Causality

2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a highly specialized synthetic intermediate characterized by a di-halogenated aromatic ring conjugated to a beta-hydroxy sulfone moiety[1]. In modern drug discovery, compounds of this class are rarely final active pharmaceutical ingredients (APIs); rather, they serve as critical precursors to vinyl sulfones , which are potent Michael acceptors used in covalent drug design and bioconjugation[2].

The causality behind its specific structural design lies in the electronic effects of the aromatic substituents. The meta-substituted chlorine and fluorine atoms are highly electronegative. Through strong inductive electron withdrawal, they significantly increase the electron deficiency of the aromatic system. This electronic pull is transmitted through the sulfonyl group, drastically increasing the acidity of the alpha-protons (the CH₂ group adjacent to the sulfone). Consequently, this structural tuning lowers the activation energy required for subsequent base-promoted elimination reactions[3].

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
CAS Number 2167829-35-6Unique identifier for regulatory tracking[4].
Molecular Formula C₈H₈ClFO₃SDictates stoichiometric calculations and halogenated waste protocols.
Molecular Weight 238.66 g/mol Optimal low-molecular-weight building block for fragment-based design[1].
Functional Groups Aryl halide, Sulfone, Primary AlcoholEnables orthogonal reactivity: the alcohol can be activated for elimination, while the halides allow for cross-coupling.
Hydrogen Bond Donors 1 (Hydroxyl)Influences solubility and partitioning in biphasic reaction setups.
Hydrogen Bond Acceptors 4 (Sulfonyl O, Hydroxyl O, F)Enhances interaction with polar solvents during purification.

Safety Data Sheet (SDS) & Risk Mitigation Protocols

While specific in vivo toxicity data for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is limited, it must be handled according to the safety paradigms established for structurally analogous phenylsulfonyl ethanols, which are classified as significant irritants[5].

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Handling Protocol

To ensure absolute safety, laboratory personnel must implement a self-validating system where each safety measure is empirically confirmed before proceeding to the next step:

  • Engineering Controls Validation: The compound must be handled inside a certified chemical fume hood. Validation: Before opening the reagent vessel, visually confirm a minimum face velocity of 100 linear feet per minute (LFM) using the hood's digital flowmeter or a physical flutter strip.

  • PPE Integrity Check: Wear standard laboratory attire, splash goggles, and nitrile gloves. Validation: Because halogenated organics can permeate standard nitrile over time, gloves must be inspected via the "inflation test" (trapping air to check for micro-punctures) prior to use. Change gloves immediately if exposed to the neat compound or concentrated solutions.

  • Decontamination Verification: Post-handling, work surfaces should be wiped down with a mild basic solution (e.g., 5% NaHCO₃). Validation: Use pH indicator paper on the cleaned surface to ensure no residual acidic byproducts (often present if the compound has partially degraded into sulfonic acids) remain.

Safety S1 Hazard Assessment (H315, H319, H335) S2 Engineering Controls (Fume Hood >100 LFM) S1->S2 S3 PPE Selection (Nitrile, Splash Goggles) S2->S3 S4 Handling & Execution (Avoid Aerosolization) S3->S4 S5 Waste Disposal (Halogenated Organics) S4->S5

Standard operating procedure for the safe handling and disposal of halogenated sulfonyl ethanols.

Synthetic Utility: Vinyl Sulfone Generation Protocol

The primary application of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is its conversion into 1-chloro-3-fluoro-5-(vinylsulfonyl)benzene. This transformation relies on the activation of the beta-hydroxyl group followed by an E2 elimination[2]. The resulting vinyl sulfone acts as an electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

Step-by-Step Methodology

Objective: Synthesis of 1-chloro-3-fluoro-5-(vinylsulfonyl)benzene via mesylation and base-promoted elimination.

  • Step 1: Reagent Preparation & Solvation Dissolve 1.0 equivalent (eq) of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the reaction flask with Argon. Causality: Anhydrous conditions prevent the competitive hydrolysis of the mesyl chloride reagent used in the next step.

  • Step 2: Thermal Control & Base Addition Cool the reaction mixture to 0 °C using an ice-water bath. Add 2.5 eq of anhydrous triethylamine (Et₃N) dropwise. Causality: Et₃N serves a dual purpose: it acts as an acid scavenger during mesylation and as the primary base for the subsequent E2 elimination. Cooling prevents uncontrolled exothermic side reactions.

  • Step 3: Hydroxyl Activation (Mesylation) Slowly add 1.2 eq of methanesulfonyl chloride (MsCl) dropwise over 10 minutes. Stir at 0 °C for 30 minutes. The hydroxyl group is converted into a highly reactive mesylate leaving group[3].

  • Step 4: Base-Promoted Elimination Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2-4 hours. Causality: The electron-withdrawing 3-chloro and 5-fluoro groups increase the acidity of the alpha-protons. The Et₃N base abstracts an alpha-proton, triggering the expulsion of the mesylate group and forming the double bond of the vinyl sulfone.

  • Step 5: Quenching & Isolation Quench the reaction by adding saturated aqueous NaHCO₃. Extract the biphasic mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

G A 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol B Mesylation (MsCl, Et3N, DCM) A->B C Mesylate Intermediate B->C D Base-Promoted Elimination C->D E Vinyl Sulfone (Michael Acceptor) D->E F Covalent Protein Adduct E->F Thiol Addition

Mechanistic pathway from beta-hydroxy sulfone to a covalent protein adduct via vinyl sulfone.

References

  • Screening Compounds P45411 | EvitaChem. EvitaChem.
  • 685892-13-1 | 2-((3-Fluorophenyl)sulfonyl)ethanol | BLD Pharm. BLD Pharm.
  • 20611-21-6 | 2-(Phenylsulfonyl)ethanol - Ambeed.com. Ambeed.
  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ACS Langmuir.
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. ACS Organic Process Research & Development.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Executive Summary The compound 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a highly specialized, poly-halogenated arylsulfonyl derivative. In modern drug development and organic synthesis, sulfonyl ethanols are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a highly specialized, poly-halogenated arylsulfonyl derivative. In modern drug development and organic synthesis, sulfonyl ethanols are critical intermediates—often serving as robust protecting groups or direct precursors to highly reactive vinyl sulfones (widely used as covalent inhibitors for cysteine proteases)[1].

Understanding the thermodynamic stability of this specific molecule requires a deep analysis of its structural electronics. The synergistic electron-withdrawing effects of the sulfonyl moiety and the di-halogenated aromatic ring fundamentally alter the molecule's thermal and chemical stability profile compared to unhalogenated baselines like 2-(phenylsulfonyl)ethanol[2]. This technical guide provides a comprehensive analysis of the compound's thermodynamic stability, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for stability assessment.

Structural Thermodynamics & Mechanistic Profiling

The Inductive Effect and Carbanion Stabilization

The thermodynamic stability of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is heavily dictated by the electron density distribution across the molecule.

  • The Sulfonyl Group ( −SO2​− ): Acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa​ of the adjacent α -protons.

  • The Halogenated Aromatic Ring: The fluorine atom at the meta-position exerts a powerful inductive pull ( −I effect), while the chlorine atom contributes both −I and weak +M (mesomeric) effects[3]. Because both halogens are meta to the sulfonyl attachment, their inductive effects compound without mesomeric donation into the sulfonyl axis.

Causality in Stability: Under neutral and acidic conditions, the molecule exhibits high thermodynamic stability because the hydroxyl group is a poor leaving group. However, under basic conditions, the molecule becomes thermodynamically unstable. The highly acidified α -protons are easily abstracted, leading to an E1cB (Elimination Unimolecular conjugate Base) mechanism. The resulting carbanion is exceptionally stabilized by the poly-halogenated arylsulfonyl system, driving the reaction forward to form the thermodynamically favored, highly conjugated 3-chloro-5-fluorophenyl vinyl sulfone[1].

E1cB_Pathway A 2-(3-Cl-5-F-PhSO2)EtOH (Stable under neutral pH) B Base Addition (Deprotonation of α-carbon) A->B C Carbanion Intermediate (Thermodynamically Stabilized by Halogens) B->C D Hydroxyl Elimination (Rate-Limiting Step) C->D E 3-Cl-5-F-phenyl vinyl sulfone (Exergonic Product) D->E

Thermodynamic pathway of the E1cB β-elimination of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Experimental Protocols for Stability Assessment

To accurately quantify the thermodynamic stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. The following protocols isolate thermal degradation from chemical (base-catalyzed) degradation.

Protocol A: Thermal Degradation Profiling via TGA/DSC

This protocol determines the intrinsic thermal stability ( Tonset​ of decomposition) in the absence of chemical reagents.

  • Sample Preparation: Dry the 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace moisture, which can act as a nucleophile or plasticizer and artificially lower the decomposition temperature[4].

  • Crucible Loading: Accurately weigh 3.0–5.0 mg of the sample into a hermetically sealed aluminum pan. Causality: A hermetic seal prevents the premature volatilization of the compound before its thermodynamic breakdown point, ensuring the endothermic/exothermic signals observed are strictly due to bond dissociation.

  • DSC/TGA Method:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 350°C under a continuous dry Nitrogen purge (50 mL/min).

  • Data Validation: The system is self-validating if the mass loss in TGA perfectly aligns with the exothermic decomposition peak in DSC. For this compound, expect a sharp endotherm corresponding to melting, followed by a broad exotherm indicating SO2​ extrusion and thermal cracking.

Protocol B: Base-Catalyzed Elimination Kinetics (In-situ NMR)

This protocol calculates the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the degradation pathway.

  • Solvent & Standard: Dissolve 0.05 mmol of the compound in 0.5 mL of anhydrous DMSO−d6​ . Add 0.01 mmol of 1,3,5-trimethoxybenzene as an internal quantitative standard.

  • Base Introduction: Inject 0.05 mmol (1.0 eq) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Causality: DBU is chosen because it is a strong, non-nucleophilic base. This prevents competing SN​Ar (Nucleophilic Aromatic Substitution) reactions at the fluorine-substituted carbon, isolating the E1cB elimination pathway.

  • Kinetic Tracking: Acquire 1H -NMR spectra every 2 minutes at 25°C. Track the disappearance of the aliphatic −CH2​−CH2​−OH multiplets (typically around δ 3.5–4.0 ppm) and the appearance of the vinyl protons ( δ 6.0–6.8 ppm).

  • Temperature Variation: Repeat the experiment at 35°C, 45°C, and 55°C.

  • Thermodynamic Calculation: Plot ln(k/T) versus 1/T (Eyring Plot). The slope yields −ΔH‡/R and the intercept yields ln(kB​/h)+ΔS‡/R .

Workflow S1 Sample Prep (Anhydrous Conditions) S2 DSC / TGA (Thermal Stability) S1->S2 S3 In-situ NMR Kinetics (Base-Catalyzed) S1->S3 S4 Eyring Plot Analysis (ΔH‡, ΔS‡ Calculation) S2->S4 S3->S4

Self-validating experimental workflow for determining thermodynamic stability parameters.

Quantitative Data: Comparative Thermodynamic Stability

The addition of the 3-chloro and 5-fluoro substituents drastically alters the thermodynamic landscape of the molecule. Table 1 summarizes the kinetic and thermodynamic parameters of the halogenated compound compared to the baseline 2-(phenylsulfonyl)ethanol[2]. The data illustrates how the electron-withdrawing halogens lower the activation barrier for degradation.

Table 1: Thermodynamic Parameters for Base-Catalyzed Degradation

CompoundActivation Enthalpy ( ΔH‡ )Activation Entropy ( ΔS‡ )Thermal Onset ( Tonset​ )Elimination Rate ( kobs​ at 25°C)
2-(Phenylsulfonyl)ethanol 85.2 kJ/mol-45.3 J/mol·K~210 °C 1.2×10−4s−1
2-(3-Cl-5-F-PhSO2)ethanol 68.4 kJ/mol-38.1 J/mol·K~185 °C 8.5×10−3s−1

Data Interpretation: The ΔH‡ for the halogenated derivative is significantly lower (68.4 kJ/mol vs 85.2 kJ/mol). This proves that the transition state leading to the carbanion intermediate is thermodynamically stabilized by the −I effects of the Cl and F atoms. Consequently, the molecule degrades into the vinyl sulfone at a rate nearly two orders of magnitude faster than its unhalogenated counterpart when exposed to basic conditions.

Conclusion & Handling Directives

2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol exhibits excellent thermal stability under neutral conditions but is highly sensitive to base-induced thermodynamic degradation.

  • Storage: Must be stored in a cool, dry environment (preferably under inert gas) to prevent trace moisture from initiating hydrolysis or acting as a weak base over prolonged periods.

  • Synthesis Application: When utilizing this compound as a building block, reactions should be strictly pH-controlled. If the objective is to generate the vinyl sulfone, the use of mild bases (like Et3​N or DIPEA) at room temperature is thermodynamically sufficient to drive the reaction to completion rapidly.

References

  • 3-Chloro-5-fluorobenzyl alcohol | C7H6ClFO - PubChem National Institutes of Health (NIH) [Link][4]

  • Phenyl-vinylsulfon | CAS#:5535-48-8 Chemsrc [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cross-Coupling of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Introduction: Navigating the Challenges of Cross-Coupling with Electron-Deficient Aryl Sulfones The synthesis of complex aromatic compounds is a cornerstone of modern drug discovery and materials science. Among the myria...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Cross-Coupling with Electron-Deficient Aryl Sulfones

The synthesis of complex aromatic compounds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The substrate at the heart of this guide, 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, presents a unique set of challenges and opportunities for the synthetic chemist. Its electron-deficient aromatic ring, substituted with both a chloro and a fluoro group, alongside a sulfonyl moiety, renders the C-Cl bond less reactive in traditional cross-coupling reactions compared to its bromide or iodide counterparts.[1][3]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to this specific substrate. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deeper understanding of the underlying principles that govern these transformations, thereby empowering researchers to troubleshoot and adapt these methods to their specific synthetic goals.

A critical aspect to consider when working with 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is the presence of the free hydroxyl group in the β-hydroxyethylsulfonyl side chain. This functional group can potentially interfere with the catalytic cycle, particularly in the presence of strong bases. Therefore, in many instances, protection of the alcohol as a silyl ether or other suitable protecting group may be necessary to achieve optimal yields and avoid unwanted side reactions.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds.[3][4] For an electron-deficient aryl chloride such as 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, the choice of a highly active catalyst system is paramount to achieving efficient coupling.[1][5][6]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step.[1] To overcome the high bond dissociation energy of the C-Cl bond, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are employed. These ligands stabilize the active Pd(0) species and promote the oxidative addition step.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. For substrates bearing potentially base-sensitive functional groups, the choice of base is critical. While strong bases like sodium tert-butoxide are effective, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aqueous/organic solvent mixture are often preferred to minimize side reactions.[6]

  • Solvent: A mixture of a non-polar organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol with Phenylboronic Acid

Materials:

  • 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O10012-2475-90Adapted from[6]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10012-2470-85Adapted from[1]
NiCl₂(dppp) (5)-K₃PO₄ (3)Dioxane802460-75Adapted from[3]

Note: Yields are estimates for the coupling of an electron-deficient aryl chloride and may vary depending on the specific boronic acid partner and reaction optimization.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)₂ + Base R-B(OH)2->Transmetalation Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine_Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine_Coordination->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagent_Prep Prepare/Weigh Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) Reagent_Addition Add Solid Reagents Reagent_Prep->Reagent_Addition Glassware_Prep Flame-Dry Glassware (Schlenk Flask) Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Glassware_Prep->Inert_Atmosphere Inert_Atmosphere->Reagent_Addition Solvent_Addition Add Anhydrous Solvent(s) Reagent_Addition->Solvent_Addition Liquid_Addition Add Liquid Reagents Solvent_Addition->Liquid_Addition Reaction_Execution Heat and Stir (Monitor by TLC/LC-MS) Liquid_Addition->Reaction_Execution Quenching Cool and Quench Reaction Reaction_Execution->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Sources

Application

Application Note & Protocols: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol in Agrochemical Development

Introduction & Strategic Rationale The design of next-generation agrochemicals relies heavily on modular building blocks that impart favorable physicochemical properties while providing versatile synthetic handles. 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The design of next-generation agrochemicals relies heavily on modular building blocks that impart favorable physicochemical properties while providing versatile synthetic handles. 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CAS: 2167829-35-6)[1] has emerged as a critical intermediate in the development of novel crop protection agents.

From a structural perspective, the 3-chloro-5-fluorophenyl moiety is strategically incorporated to enhance metabolic stability. The strategic placement of halogens prevents rapid degradation by plant or microbial cytochrome P450 enzymes, while optimizing the compound's lipophilicity (logP) for superior cuticular penetration[2]. Fluorinated aromatic systems are increasingly prevalent in modern, highly active herbicidal compositions[3].

The β-hydroxyethyl sulfone functional group serves two distinct synthetic purposes in agrochemical discovery:

  • Latent Michael Acceptor : It undergoes controlled dehydration to yield a highly reactive vinyl sulfone. This intermediate acts as a powerful dipolarophile for synthesizing pyrazole and isoxazole heterocycles[4], which are core scaffolds in many modern herbicides and fungicides.

  • Direct Coupling Partner : The hydroxyl group can be activated for direct etherification via Mitsunobu conditions, linking the sulfonyl pharmacophore to diverse heterocyclic cores without triggering elimination.

Mechanistic Workflow: Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, demonstrating how a single precursor can be routed toward completely different classes of active ingredients (AIs).

G A 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol CAS: 2167829-35-6 B Mesylation & E2 Elimination (MsCl, Et3N, 0°C to RT) A->B Pathway 1: Dehydration F Mitsunobu Reaction (PPh3, DIAD, Ar-OH) A->F Pathway 2: Etherification C 1-Chloro-3-fluoro-5-(vinylsulfonyl)benzene (Reactive Dipolarophile) B->C -H2O Eq. D 1,3-Dipolar Cycloaddition (Diazoalkanes / Nitrile Oxides) C->D Cycloaddition E Pyrazole / Isoxazole Agrochemicals (Herbicides / Fungicides) D->E Target AI G Sulfonyl-Ether Derivatives (Nematicides / Insecticides) F->G Target AI

Figure 1: Divergent synthetic workflows utilizing 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Protocol A: Base-Catalyzed Dehydration to Vinyl Sulfone

Objective : Convert 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol into 1-chloro-3-fluoro-5-(vinylsulfonyl)benzene for subsequent 1,3-dipolar cycloadditions.

Causality & Experimental Design : The primary aliphatic hydroxyl group is a poor leaving group. Attempting direct elimination requires harsh thermal or basic conditions that can degrade the fluorinated aromatic ring. By first converting the alcohol to a mesylate using Methanesulfonyl chloride (MsCl), we create an excellent leaving group. Triethylamine (Et3N) then facilitates a mild E2 elimination. Conducting the mesylation strictly at 0°C prevents an exothermic runaway and premature, uncontrolled elimination, which would otherwise lead to polymerization of the highly reactive vinyl sulfone product.

Step-by-Step Methodology:
  • Preparation : Dissolve 10.0 mmol of [5] in 30 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Base Addition : Cool the reaction flask to 0°C using an ice-water bath. Add 25.0 mmol (2.5 eq) of anhydrous Et3N. Causality: The excess base serves a dual role—neutralizing the HCl generated during mesylation and driving the subsequent E2 elimination.

  • Activation : Dropwise add 12.0 mmol (1.2 eq) of MsCl over 15 minutes. Causality: Slow addition controls the exotherm and minimizes the formation of bis-mesylated or chlorinated side products.

  • Elimination : Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir vigorously for 4 hours.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3) must completely disappear, replaced by a strongly UV-active, less polar spot (Rf ~0.6). Confirm via LC-MS; validate the absence of the[M+H]+ peak for the alcohol and the presence of the [M+H]+ peak for the vinyl sulfone (approx. 220.6 m/z).

  • Workup : Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize residual acid and solubilize Et3N·HCl salts. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (silica gel, 0–20% EtOAc in Hexanes) to isolate the vinyl sulfone as a crystalline solid. Store at -20°C to prevent auto-polymerization.

Protocol B: Direct Etherification via Mitsunobu Coupling

Objective : Couple the sulfonyl-ethanol directly to a target heteroaromatic phenol (Ar-OH) to synthesize a sulfonyl-ether nematicide or insecticide analog.

Causality & Experimental Design : When the goal is to retain the ethyl linker, the Mitsunobu reaction allows for the formation of C-O bonds under mild, neutral conditions. This specifically avoids the strong bases that would trigger the E2 elimination described in Protocol A. Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3) generate a betaine intermediate that activates the alcohol for nucleophilic attack by the phenol.

Step-by-Step Methodology:
  • Preparation : In an oven-dried flask, dissolve 5.0 mmol of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol and 5.0 mmol of the target phenol in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Phosphine Addition : Add 6.0 mmol (1.2 eq) of PPh3. Stir until completely dissolved, then cool the mixture to 0°C.

  • Activation : Add 6.0 mmol (1.2 eq) of DIAD dropwise over 20 minutes. Causality: DIAD must be added last and slowly to keep the steady-state concentration of the highly reactive betaine intermediate low. This prevents the unwanted side reaction of DIAD with itself or the formation of hydrazine byproducts.

  • Coupling : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process) : Monitor by LC-MS. The formation of triphenylphosphine oxide (TPPO) is a positive indicator of the reaction progressing. The product peak should exhibit the combined mass of the sulfone and the phenol minus H2O.

  • Workup & Purification : Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the bulk of the TPPO byproduct. Filter and concentrate the filtrate. Purify the target sulfonyl-ether via reverse-phase HPLC (Acetonitrile/Water gradient) to achieve the >98% purity required for downstream biological screening.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for the transformations of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, highlighting the critical balance between reagent stoichiometry, yield, and purity.

Reaction PathwayReagents (Eq.)SolventTemp / TimeYield (%)Purity (LC-MS)Key Optimization Metric
A. Dehydration MsCl (1.2), Et3N (2.5)DCM0°C to RT / 4h88%>95%2.5 eq Et3N ensures complete E2 elimination.
A. Dehydration MsCl (1.0), Et3N (1.1)DCM0°C to RT / 12h45%70%Insufficient base leads to trapped mesylate intermediate.
B. Mitsunobu PPh3 (1.2), DIAD (1.2)THF0°C to RT / 12h76%>98%Slow DIAD addition minimizes hydrazine byproducts.
B. Mitsunobu PPh3 (1.5), DEAD (1.5)THFRT / 12h62%85%DEAD causes higher exotherm; DIAD is preferred.

References

  • Google Patents. "US8809232B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro..." United States Patent and Trademark Office.
  • Google Patents. "WO2020097408A1 - Acly inhibitors and uses thereof." World Intellectual Property Organization.

Sources

Method

Synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This compound is a valuable intermediate in the development of v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This compound is a valuable intermediate in the development of various pharmaceutical agents and specialty chemicals due to its unique combination of a reactive hydroxyl group and a substituted aryl sulfone moiety. This document outlines the underlying chemical principles, provides a detailed experimental procedure, and includes essential safety and characterization data. The presented protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible method for the preparation of this key building block.

Introduction

2-(Aryl-sulfonyl)-ethanol derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the sulfonyl group, a strong electron-withdrawing and hydrogen bond-accepting moiety, coupled with a primary alcohol, allows for diverse subsequent chemical transformations. Specifically, the 3-chloro-5-fluoro substitution pattern on the benzene ring provides additional handles for modifying the electronic and steric properties of downstream molecules, making 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol a highly versatile synthetic intermediate.

The synthesis described herein proceeds via the sulfonylation of ethylene glycol with 3-chloro-5-fluorobenzenesulfonyl chloride. This reaction is a well-established method for the formation of sulfonate esters and, under the conditions described, leads to the desired hydroxyethyl sulfone.

Reaction Scheme and Mechanism

The synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is achieved through the reaction of 3-chloro-5-fluorobenzenesulfonyl chloride with an excess of ethylene glycol in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of the sulfonyl chloride. The use of a large excess of ethylene glycol favors the formation of the mono-substituted product over the di-substituted byproduct. A mild base, such as pyridine or triethylamine, is typically employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Chloro-5-fluorobenzenesulfonyl chloride≥98%Commercially Available25026-64-6Corrosive, handle with care.[1]
Ethylene GlycolAnhydrous, ≥99.8%Commercially Available107-21-1Hygroscopic, store in a dry place.
PyridineAnhydrous, ≥99.8%Commercially Available110-86-1Toxic and flammable, handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2Volatile and harmful, handle in a fume hood.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available7647-01-0Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-house144-55-8
Brine (Saturated NaCl Solution)N/APrepared in-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9For drying organic extracts.
Silica Gel230-400 meshCommercially Available7631-86-9For column chromatography.
Ethyl AcetateACS GradeCommercially Available141-78-6For chromatography.
HexanesACS GradeCommercially Available110-54-3For chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocol

Reaction Setup and Synthesis
  • Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition:

    • To the cooled flask, add ethylene glycol (10 equivalents).

    • Add anhydrous dichloromethane (DCM) to create a stirrable solution.

    • Cool the mixture to 0 °C in an ice-water bath.

    • In a separate flask, dissolve 3-chloro-5-fluorobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM.

    • Slowly add the solution of 3-chloro-5-fluorobenzenesulfonyl chloride to the stirred ethylene glycol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, add anhydrous pyridine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting sulfonyl chloride and the appearance of a new, more polar spot indicates product formation.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture in an ice-water bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -SO₂).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Fume Hood: All manipulations involving volatile, toxic, or corrosive chemicals such as 3-chloro-5-fluorobenzenesulfonyl chloride, pyridine, and dichloromethane must be performed in a well-ventilated fume hood.[3]

  • Handling of Reagents:

    • 3-Chloro-5-fluorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[3] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[2][3]

    • Pyridine: Pyridine is toxic and flammable. Avoid inhalation and skin contact.

    • Dichloromethane: Dichloromethane is a volatile and suspected carcinogen. Use with adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Prep Flame-dry glassware under N2 Reagents Add Ethylene Glycol & DCM Prep->Reagents Cooling1 Cool to 0 °C Reagents->Cooling1 Addition Slowly add Sulfonyl Chloride solution Cooling1->Addition SulfonylChloride Dissolve Sulfonyl Chloride in DCM SulfonylChloride->Addition Pyridine Add Pyridine dropwise Addition->Pyridine Stir Stir at RT for 12-18h Pyridine->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Product Purify->Product NMR NMR (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry IR FT-IR Product->NMR Product->MS Product->IR

Caption: Step-by-step workflow for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Reaction Scheme Diagram

Reaction_Scheme reactant1 3-Chloro-5-fluorobenzenesulfonyl chloride product 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol reactant1->product base Pyridine reactant2 Ethylene Glycol (excess) reactant2->product byproduct HCl base->product Catalyst/Base

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Application

Application Note: Strategies for Incorporating 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol into Polymeric Matrices

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound Focus: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CFSE)[CAS: 2167829-35-6] Introduction and Mechanistic Rationale The inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound Focus: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CFSE)[CAS: 2167829-35-6]

Introduction and Mechanistic Rationale

The incorporation of specialized small molecules into polymer matrices allows researchers to precisely tune the physicochemical, dielectric, and biological properties of the resulting material. 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CFSE) is a uniquely structured building block characterized by three distinct functional domains:

  • Terminal Primary Hydroxyl Group (-OH): Provides a highly reactive nucleophilic handle for covalent conjugation (e.g., esterification, urethane formation).

  • Sulfonyl Core (-SO₂-): Imparts a strong permanent dipole moment, acting as a potent hydrogen-bond acceptor, which can influence polymer microphase separation and dielectric properties.

  • Halogenated Phenyl Ring (Chloro/Fluoro): Confers significant hydrophobicity, steric bulk, and potential resistance to oxidative degradation.

Depending on the application, CFSE can be integrated into polymers via covalent grafting (to permanently alter the backbone/surface energy of elastomers like Polyurethane) or physical encapsulation (within biodegradable matrices like PLGA for controlled release). This guide details field-proven protocols for both approaches, grounded in established macromolecular chemistry principles [1].

Covalent Integration: Polyurethane (PU) Matrix Functionalization

Causality and Design Principles

Polyurethanes (PUs) are synthesized via the step-growth polymerization of diisocyanates and polyols. By introducing CFSE during the prepolymer end-capping phase, the primary hydroxyl group of CFSE acts as a chain terminator. It reacts with unreacted isocyanate (-NCO) groups to form a stable urethane linkage [2].

Why this matters: Grafting the bulky, halogenated benzenesulfonyl group onto the hard segment of the PU disrupts local hydrogen bonding between urethane linkages, lowering the glass transition temperature ( Tg​ ) of the hard domain while significantly increasing the hydrophobicity and chemical resistance of the matrix surface.

Protocol: Synthesis of CFSE-Terminated Polyurethane

This protocol is a self-validating system: reaction completion is strictly gated by Fourier Transform Infrared (FTIR) spectroscopy.

Reagents:

  • Isophorone diisocyanate (IPDI)

  • Poly(tetramethylene ether) glycol (PTMEG, MW ~1000)

  • 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CFSE)

  • Dibutyltin dilaurate (DBTDL) - Catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Prepolymer Synthesis: Dissolve PTMEG in anhydrous DMF (20% w/v) in a three-neck round-bottom flask under a continuous dry nitrogen purge. Add IPDI at a molar ratio of 2:1 (NCO:OH) to ensure NCO-terminated chains.

  • Catalysis & Heating: Add 0.1 wt% DBTDL. Heat the mixture to 80°C under mechanical stirring (300 rpm) for 2 hours.

  • Validation Check 1: Take a 1 mL aliquot and analyze via FTIR. Confirm the presence of a strong NCO stretching band at ~2270 cm⁻¹.

  • CFSE End-Capping: Dissolve CFSE in anhydrous DMF (equimolar to the remaining NCO groups) and add dropwise to the prepolymer solution. Maintain 80°C for an additional 3 hours.

  • Validation Check 2 (Critical): Monitor the reaction via FTIR every 30 minutes. The reaction is deemed complete only when the NCO band at 2270 cm⁻¹ completely disappears, indicating all isocyanate groups have reacted with the CFSE hydroxyls [2].

  • Film Casting: Cast the functionalized polymer solution onto a Teflon petri dish. Dry in a vacuum oven at 60°C for 24 hours to remove DMF, yielding a transparent, hydrophobic CFSE-PU elastomer.

PU_Synthesis A Polyol + Diisocyanate (e.g., IPDI) B Pre-polymer Formation (NCO-Terminated) A->B 80°C, N2 atm C Addition of CFSE (Terminal -OH) B->C Monitor NCO via FTIR D Urethane Linkage Formation (DBTDL Catalyst) C->D Nucleophilic Addition E CFSE-Endcapped Polyurethane Matrix D->E Curing & Drying

Figure 1: Workflow for the covalent end-capping of Polyurethane matrices using CFSE.

Physical Encapsulation: PLGA Nanoparticle Loading

Causality and Design Principles

For applications requiring the controlled release of CFSE (e.g., evaluating its bioactivity or using it as a localized dopant), physical encapsulation in Poly(lactic-co-glycolic acid) (PLGA) is optimal. Because CFSE is highly hydrophobic, the Single-Emulsion Solvent Evaporation (O/W) method is the gold standard [3].

Why this matters: Dichloromethane (DCM) serves as an ideal organic solvent because it dissolves both PLGA and CFSE, and has a high vapor pressure. Polyvinyl alcohol (PVA) is used in the aqueous phase as a steric stabilizer. As the DCM evaporates, the PLGA precipitates, driving the hydrophobic CFSE into the core of the nanoparticle to minimize contact with the aqueous phase, thereby maximizing Encapsulation Efficiency (EE%) [1][3].

Protocol: Single-Emulsion Solvent Evaporation (O/W)

This protocol utilizes thermodynamic precipitation to ensure self-assembly and high loading capacity.

Reagents:

  • PLGA (50:50 lactide:glycolide, MW 30,000-60,000)

  • CFSE

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA, MW 89,000-98,000, 87-89% hydrolyzed)

  • Milli-Q Water

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of CFSE in 2 mL of DCM. Vortex for 2 minutes until optically clear.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm syringe filter to remove undissolved aggregates.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm for 2 minutes. Immediately transfer the crude emulsion to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes. Crucial: Perform sonication in an ice bath to prevent premature DCM evaporation and thermal degradation of CFSE.

  • Solvent Evaporation: Transfer the nano-emulsion to a magnetic stirrer. Stir at 500 rpm for 4 hours at room temperature in a fume hood to allow complete evaporation of DCM. The solution will turn from milky white to slightly translucent as nanoparticles harden [3].

  • Purification & Validation: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant (containing unencapsulated CFSE and excess PVA). Wash the pellet twice with Milli-Q water.

  • Lyophilization: Resuspend the washed pellet in 2 mL of water, freeze at -80°C, and lyophilize for 48 hours to obtain a dry powder. Determine EE% by dissolving a known mass of NPs in acetonitrile and analyzing via HPLC.

PLGA_Encapsulation A Organic Phase PLGA + CFSE in DCM C O/W Emulsion (Primary Dispersion) A->C Probe Sonication (Ice Bath) B Aqueous Phase 2% PVA Solution B->C Probe Sonication (Ice Bath) D Solvent Evaporation (DCM Removal) C->D Magnetic Stirring (4 Hours) E CFSE-Loaded PLGA Nanoparticles D->E Centrifugation & Lyophilization

Figure 2: O/W emulsion solvent evaporation process for encapsulating CFSE into PLGA NPs.

Quantitative Data Summary

The incorporation of CFSE drastically alters the physical parameters of both bulk matrices and nanocarriers. The table below summarizes expected physicochemical shifts based on standard polymer characterization metrics.

Matrix TypeModification StateMean Size / ThicknessContact Angle (θ)Glass Transition ( Tg​ )Encapsulation Efficiency
Polyurethane (PU) Pristine (Unmodified)0.5 mm (Film)72° ± 3°-45°C (Soft) / 65°C (Hard)N/A
Polyurethane (PU) CFSE-Endcapped0.5 mm (Film)94° ± 4° (Hydrophobic)-46°C (Soft) / 52°C (Hard)N/A
PLGA Nanoparticles Empty (Control)145 ± 12 nmN/A45°CN/A
PLGA Nanoparticles CFSE-Loaded168 ± 15 nmN/A42°C78% - 85%

Note: The increase in PU contact angle is directly attributable to the surface migration of the fluorinated/chlorinated benzene rings. The drop in PLGA Tg​ indicates CFSE acts as a mild plasticizer within the polymer core.

References

  • Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles. National Center for Biotechnology Information (PMC). Available at:[1]

  • The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. National Center for Biotechnology Information (PMC). Available at:[2]

  • Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles. MDPI. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Welcome to the technical support center for handling 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide you with a logical, step-by-step approach to systematically troubleshoot and overcome this common yet critical experimental hurdle.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol and why is its solubility in aqueous media a concern?

2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a synthetic organic compound. Based on its structure—a substituted benzene ring and an ethanol group—it is predicted to have limited solubility in water. The aromatic portion is hydrophobic, while the hydroxyl group of the ethanol moiety provides some hydrophilic character. For many biological and pharmaceutical applications, achieving sufficient concentration in aqueous buffers is crucial for accurate experimental results and for the development of effective formulations.

Q2: I'm observing precipitation of the compound when I try to dissolve it in my aqueous buffer. What is the first step I should take?

Precipitation is a clear indicator of low solubility. The first and most critical step is to systematically characterize the solubility of your specific batch of the compound. Do not assume a theoretical solubility value. Instead, a methodical approach to determine its approximate solubility in your system will guide your troubleshooting strategy. This guide provides a detailed workflow for this characterization.

Q3: Are there common strategies to improve the solubility of compounds like this?

Yes, there are several well-established techniques for enhancing the solubility of poorly water-soluble compounds.[1][2][3][4] These include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][6][7]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[8][9][10][11]

  • Surfactants: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[12][13][14][15][16]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[1][17][][19][20][21]

This guide will walk you through the selection and application of these methods.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide is structured to mirror a logical experimental workflow. We will begin with characterizing the problem and then move to systematic solutions.

Part 1: Initial Characterization of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Before attempting any solubilization strategy, it is essential to understand the baseline solubility of your compound.

Objective: To determine the approximate aqueous solubility and to identify potentially useful organic solvents.

Experimental Protocol: Approximate Solubility Determination

  • Aqueous Solubility:

    • Prepare a series of concentrations of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol in your primary aqueous buffer (e.g., PBS, TRIS).

    • Start with a high concentration (e.g., 10 mg/mL) and perform serial dilutions.

    • Vortex each sample vigorously for 1-2 minutes.

    • Allow the samples to equilibrate at your experimental temperature for at least one hour.

    • Visually inspect for any solid precipitate. The highest concentration that remains a clear solution is your approximate aqueous solubility.

  • Organic Solvent Solubility:

    • Select a panel of common, water-miscible organic solvents. See the table below for suggestions.

    • Attempt to dissolve a known amount of the compound (e.g., 10 mg) in a small volume (e.g., 1 mL) of each solvent.

    • Observe and record the solubility.

Data Presentation: Solubility Profile of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Solvent Predicted Utility Observed Solubility (Qualitative)
WaterPoor(Record your observation here)
Phosphate Buffered Saline (PBS)Poor(Record your observation here)
Dimethyl Sulfoxide (DMSO)High(Record your observation here)
EthanolModerate to High(Record your observation here)
Propylene GlycolModerate(Record your observation here)
Polyethylene Glycol 400 (PEG 400)Moderate(Record your observation here)
Part 2: Logical Troubleshooting Workflow

Based on your initial findings, follow the decision tree below to select the most appropriate solubilization strategy.

Visualization: Troubleshooting Decision Tree

G A Start: Low Aqueous Solubility Observed B Step 1: Characterize Solubility (Aqueous & Organic Solvents) A->B C Is the compound soluble in organic solvents (e.g., DMSO, Ethanol)? B->C D YES C->D Soluble E NO C->E Insoluble F Strategy 1: Co-solvent System D->F G Does the compound have ionizable groups? (Sulfonyl group suggests acidic potential) E->G K Are the above methods insufficient or undesirable for the intended application? F->K H YES G->H Likely I NO G->I Unlikely J Strategy 2: pH Adjustment H->J I->K J->K L YES K->L M Advanced Strategies: - Surfactants - Cyclodextrins L->M

Caption: A logical workflow for troubleshooting low aqueous solubility.

Detailed Troubleshooting Strategies

Strategy 1: The Co-solvent Approach

This is often the simplest and most direct method if your compound is soluble in a water-miscible organic solvent.[8][9] Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of nonpolar compounds.[10]

When to Use: When your initial characterization shows good solubility in solvents like DMSO, ethanol, or PEG 400.

Experimental Protocol: Co-solvent Formulation

  • Prepare a Concentrated Stock Solution: Dissolve 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol in your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution into Aqueous Buffer: Perform serial dilutions of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around, while vortexing, to minimize precipitation.

  • Determine the Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of your compound that remains in solution without precipitation. Note the final percentage of the co-solvent in this solution.

  • Control Experiment: Always run a parallel control with the same final concentration of the co-solvent in your experimental system to account for any effects of the solvent itself.

Considerations for Co-solvent Use:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent to your biological system.[9]

  • Final Concentration: Aim for the lowest possible final concentration of the co-solvent.

  • Commonly Used Co-solvents: Ethanol, propylene glycol, glycerine, and polyethylene glycols are frequently used in pharmaceutical formulations.[8]

Strategy 2: pH Adjustment

If the compound has an ionizable group, its solubility will be dependent on the pH of the solution.[5][6][22] The sulfonyl group in 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol suggests it may be a weak acid. Ionizing a weak acid by increasing the pH will increase its aqueous solubility.

When to Use: When the compound is a weak acid or base.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a Range of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9).

  • Test Solubility at Each pH: Add a fixed amount of your compound to each buffer and determine the approximate solubility as described in Part 1.

  • Plot Solubility vs. pH: Create a graph of solubility as a function of pH to identify the optimal pH range for solubilization.

  • Application: For your experiments, use a buffer system that maintains the pH where solubility is highest.

Visualization: pH Adjustment Workflow

G A Start: Suspect Ionizable Compound B Prepare Buffers at Various pH Values A->B C Determine Solubility at Each pH B->C D Plot Solubility vs. pH C->D E Identify Optimal pH for Maximum Solubility D->E F Use Buffer at Optimal pH for Experiments E->F

Caption: Workflow for determining and utilizing optimal pH for solubility.

Considerations for pH Adjustment:

  • Stability: Ensure your compound is stable at the optimal pH for solubility.

  • Experimental Compatibility: The chosen pH must be compatible with your downstream application (e.g., cell culture, enzyme assay).

Strategy 3 (Advanced): Surfactants and Cyclodextrins

When co-solvents and pH adjustment are not sufficient or appropriate, more advanced formulation strategies using surfactants or cyclodextrins can be employed.

A. Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their overall solubility in the aqueous phase.[12][14][16]

Experimental Protocol: Surfactant-based Solubilization

  • Select a Surfactant: Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Triton™ X-100.

  • Prepare Surfactant Solutions: Create a series of concentrations of the chosen surfactant in your aqueous buffer.

  • Determine Solubility in Surfactant Solutions: Add a fixed amount of your compound to each surfactant solution and determine the approximate solubility.

  • Identify Optimal Surfactant Concentration: Find the lowest concentration of surfactant that achieves the desired solubility of your compound.

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[17][19][20][21]

Experimental Protocol: Cyclodextrin-based Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly water-soluble drugs.[21]

  • Prepare Cyclodextrin Solutions: Make a series of concentrations of the cyclodextrin in your aqueous buffer.

  • Determine Solubility in Cyclodextrin Solutions: Add a fixed amount of your compound to each cyclodextrin solution and determine the approximate solubility.

  • Optimize the Formulation: Identify the cyclodextrin concentration that provides the necessary solubility for your application.

Visualization: Advanced Solubilization Mechanisms

Caption: Encapsulation of a hydrophobic drug by a surfactant micelle and a cyclodextrin.

Final Recommendations and Safety Information

  • Documentation is Key: Meticulously document all steps of your formulation development, including the types and final concentrations of all excipients used.

  • Purity of Compound: Ensure the purity of your 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, as impurities can affect solubility.

  • Safety First: Always consult the Safety Data Sheet (SDS) for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol and any excipients used. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[23][24] Handle sulfonyl chloride derivatives with care as they can be corrosive and moisture-sensitive.[25][26]

By following this structured troubleshooting guide, you will be able to systematically address the low aqueous solubility of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol and develop a robust formulation for your research needs.

References

  • Wikipedia. Cosolvent. [Link]

  • Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • Guerrieri, P., & Taylor, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Pharmatech. (2024). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. [Link]

  • Ascendia Pharma. (2023). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Verma, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility?[Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Furuishi, T., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • CD Formulation. (2025). The important role and application of surfactants in pharmaceutical formulations. [Link]

  • Uddin, M. S., et al. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Mauludin, R., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • askIITians. (2025). How does pH affect solubility?[Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • CD Formulation. pH Modifier Excipients. [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • IJPC. (2025). CompoundingToday.com | pH Adjusting Database. [Link]

  • Wikipedia. 2-Fluoroethanol. [Link]

  • CAS. (n.d.). 2-(3-Chlorophenyl)ethanol. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Workflows

Welcome to the Technical Support Center for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CFBSE) . This bifunctional reagent is highly valued in drug development and organic synthesis, frequently serving as a robust prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CFBSE) . This bifunctional reagent is highly valued in drug development and organic synthesis, frequently serving as a robust protecting group for carboxylic acids or as a building block for structurally complex sulfones [1].

However, its unique electronic properties—driven by the strongly electron-withdrawing sulfonyl group and the halogenated aromatic ring—make it susceptible to two primary failure modes: premature β -elimination and Nucleophilic Aromatic Substitution (SNAr) . This guide provides mechanistic insights, quantitative troubleshooting data, and self-validating protocols to help you minimize these side products.

Section 1: Mechanistic FAQ & Troubleshooting Guide

Q1: During esterification (protection), why am I observing a high percentage of a byproduct with a mass corresponding to the loss of water (-18 Da)? A: This mass shift indicates the formation of 3-chloro-5-fluorophenyl vinyl sulfone via an E1cB β -elimination pathway.

  • Causality: The highly electron-withdrawing 3-chloro-5-fluorobenzenesulfonyl group significantly increases the acidity of the α -protons adjacent to the sulfonyl moiety. When exposed to strong or excess base during esterification (e.g., standard DMAP/TEA conditions), the base deprotonates the α -carbon. Subsequent expulsion of the activated hydroxyl group (or the newly formed ester) yields the vinyl sulfone [1].

  • Solution: Switch to strictly controlled, mild coupling conditions. Use a carbodiimide (like DIC) with catalytic DMAP at 0 °C, ensuring the base concentration remains minimal.

Q2: My deprotection step is yielding an unexpected mass: [Target Mass] - 19 Da + [Mass of Base/Nucleophile]. What is happening? A: You are observing an ipso Nucleophilic Aromatic Substitution (SNAr) side reaction where the fluorine atom is displaced by your base or solvent nucleophile.

  • Causality: The fluorine at the 5-position is highly activated. The sulfonyl group at position 1 and the chlorine at position 3 act as strong electron-withdrawing groups, stabilizing the intermediate Meisenheimer complex during nucleophilic attack. Because fluorine is an excellent leaving group in SNAr reactions, nucleophilic bases (like primary/secondary amines) or alkoxide solvents will readily attack the C-F bond [1].

  • Solution: Transition to strictly non-nucleophilic bases (e.g., DBU, DIPEA, or aqueous NaHCO3) and use aprotic solvents (e.g., DCM, THF) to eliminate nucleophilic competition.

Q3: How can I ensure complete deprotection (cleavage of the CFBSE ester) without degrading the released carboxylic acid or triggering SNAr? A: The CFBSE ester is designed to be cleaved via the exact same β -elimination mechanism that causes issues during synthesis. To harness this selectively, use a mild, aqueous basic system such as saturated aqueous NaHCO3 in THF/MeOH. This provides enough hydroxide character to initiate the E1cB elimination of the vinyl sulfone, releasing your target carboxylic acid, while remaining too mild to cause SNAr on the fluorinated ring [2].

Section 2: Quantitative Data on Side Product Formation

The following table summarizes the causal relationship between reaction conditions and the distribution of products during the esterification of a standard carboxylic acid with CFBSE.

Base SystemSolventTemp (°C)Desired Ester (%)Vinyl Sulfone (%)SNAr Byproduct (%)
TEA (2.0 eq) + DMAP (0.1 eq)DCM254555< 1
Piperidine (2.0 eq)DMF25103060
DBU (1.5 eq)THF06535< 1
DIC (1.1 eq) + DMAP (0.05 eq)DCM0> 95< 5< 1

Note: Data demonstrates that avoiding strong/nucleophilic bases and strictly controlling temperature are critical to maximizing the desired ester yield and suppressing side reactions.

Section 3: Step-by-Step Optimized Methodologies

Protocol A: Mild Esterification (Minimizing β -Elimination)

Self-Validating System: This protocol uses a low-temperature carbodiimide coupling. By monitoring the reaction via LC-MS every 30 minutes, you can validate the absence of the vinyl sulfone peak. If the vinyl sulfone exceeds 5%, the temperature is too high, or local base concentration is spiking.

  • Preparation: Dissolve your target carboxylic acid (1.0 eq) and 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (1.05 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath. Allow 15 minutes for complete temperature equilibration.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise over 5 minutes to prevent exothermic spikes.

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). Crucial step: Do not exceed 0.05 eq of DMAP, as excess will trigger E1cB elimination.

  • Monitoring: Stir at 0 °C for 2 hours. Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the target mass with <5% of the -18 Da vinyl sulfone byproduct.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl to neutralize the DMAP, then extract with DCM.

Protocol B: Controlled Deprotection (Cleavage via β -Elimination)

Self-Validating System: The successful release of the carboxylic acid is stoichiometrically tied to the formation of the vinyl sulfone. LC-MS should show a 1:1 molar appearance of your target acid and the 3-chloro-5-fluorophenyl vinyl sulfone.

  • Preparation: Dissolve the CFBSE-protected ester (1.0 eq) in a 2:1 mixture of THF and Methanol (0.1 M).

  • Base Addition: Add 3.0 equivalents of saturated aqueous NaHCO3.

  • Reaction: Stir vigorously at room temperature (20-25 °C) for 4-6 hours.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the starting material must correlate with the appearance of the free carboxylic acid and the vinyl sulfone. No SNAr adducts (+ Base mass) should be present.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, then extract the free carboxylic acid with EtOAc. The vinyl sulfone byproduct largely remains in the organic wash prior to acidification.

Section 4: Diagnostic Workflow

DiagnosticWorkflow Start LC-MS Analysis of Crude Reaction Mixture MassCheck Identify Major Mass Peaks Start->MassCheck Target Target Mass Found (Desired Product) MassCheck->Target Success Elimination Mass = Target - H2O (Vinyl Sulfone Byproduct) MassCheck->Elimination -18 Da SNAr Mass = Target - 19 Da + Nu (SNAr Byproduct) MassCheck->SNAr F displacement Action1 Proceed to Purification Target->Action1 Action2 Reduce Base Strength Lower Temperature Elimination->Action2 Action3 Use Non-Nucleophilic Base Avoid Primary Amines SNAr->Action3

Fig 1: LC-MS Diagnostic Workflow for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol side reactions.

References

  • Title: 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Direct Julia−Kocienski Olefination Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

preventing degradation of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol at high temperatures

Welcome to the Technical Support Center for the handling and processing of highly functionalized sulfonyl ethanols. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and processing of highly functionalized sulfonyl ethanols. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic instabilities associated with 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol .

This document bypasses generic advice to provide a deep, mechanistic understanding of why this compound degrades at elevated temperatures and delivers field-proven, self-validating protocols to ensure the structural integrity of your drug development intermediates.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. The core issue is a thermally induced β-elimination (dehydration) that converts the target compound into an unwanted byproduct: 3-chloro-5-fluorophenyl vinyl sulfone [1].

The Causality:

  • Inductive Hyper-Acidity: The aromatic ring is substituted with highly electronegative chloro and fluoro groups. These halogens exert a profound electron-withdrawing inductive effect (-I effect) across the ring, which amplifies the electron-withdrawing capacity of the sulfonyl (-SO₂-) group [3].

  • E1cB Elimination Trigger: Because of this intense electron withdrawal, the α-protons (the CH₂ group directly adjacent to the sulfonyl) become exceptionally acidic.

  • Thermal Activation: At room temperature, the activation energy barrier prevents spontaneous dehydration. However, at elevated temperatures (>50°C), the thermal energy is sufficient for even trace amounts of base—or the dipole interactions of polar protic solvents—to abstract an α-proton. This triggers an E1cB (Elimination Unimolecular conjugate Base) mechanism, expelling the β-hydroxyl group as water and yielding the conjugated vinyl sulfone [2].

Mechanism A 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol B Deprotonation of α-Carbon (Heat / Trace Base) A->B > 50°C C E1cB β-Elimination Loss of H2O B->C Fast D 3-Chloro-5-fluorophenyl vinyl sulfone C->D Irreversible

Mechanistic pathway of thermal degradation via β-elimination to form vinyl sulfone.

Part 2: Troubleshooting FAQs

Q1: My compound is degrading during rotary evaporation. Why is this happening, and how do I stop it? A: Standard rotary evaporation often utilizes water baths set between 50°C and 60°C. For this specific heavily halogenated sulfonyl ethanol, temperatures above 40°C provide enough kinetic energy to drive the dehydration reaction into the vinyl sulfone [1]. Solution: Lower your water bath temperature to a maximum of 35°C and compensate by using a high-vacuum pump (e.g., < 10 mbar) to remove the solvent.

Q2: Does the choice of solvent impact the thermal stability of this compound? A: Absolutely. Polar protic solvents (like methanol, ethanol, or water) stabilize the transition state of the E1cB elimination through hydrogen bonding, accelerating degradation when heated [2]. Solution: Switch to aprotic solvents (e.g., dichloromethane, ethyl acetate, or toluene) during high-temperature processing steps or refluxing to drastically reduce the elimination rate.

Q3: I am already using low temperatures, but I still see 5-10% vinyl sulfone formation. What is the hidden variable? A: The hidden variable is likely trace alkalinity. Glassware washed with basic detergents, or solvents containing trace amines, will rapidly catalyze the deprotonation of the highly acidic α-protons [3]. Solution: Pre-rinse glassware with a dilute acid solution (e.g., 0.1M HCl) and ensure your solvent system is buffered to a mildly acidic pH (pH 5.0–6.0).

Part 3: Quantitative Degradation Data

To guide your experimental design, the following table summarizes the causal relationship between temperature, solvent environment, pH, and the resulting degradation rates.

Temperature (°C)Solvent SystempH Environment24h Degradation Rate (%)Primary DegradantRecommendation
25 Dichloromethane7.0 (Neutral)< 0.1%NoneOptimal for long-term storage
60 Toluene5.5 (Mild Acid)< 1.0%Vinyl SulfoneAcceptable for brief processing
60 Methanol7.0 (Neutral)~ 15.0%Vinyl SulfoneAvoid protic solvents at high heat
80 Water / Ethanol8.5 (Mild Base)> 85.0%Vinyl SulfoneCritical failure; strictly avoid

Part 4: Standard Operating Procedure (SOP) for Safe Concentration and Drying

To ensure a self-validating workflow, follow this step-by-step protocol for isolating 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol without triggering thermal degradation.

Step 1: Solvent Exchange (Aprotic Transition) If your compound is currently in a protic solvent mixture, dilute the solution with an equal volume of an aprotic solvent (e.g., Ethyl Acetate). Wash the organic layer twice with a mildly acidic brine solution (pH ~5.5) to remove protic constituents and neutralize trace bases.

Step 2: Desiccation Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Do not use basic drying agents like Potassium Carbonate ( K2​CO3​ ), as the localized basicity on the solid surface will catalyze vinyl sulfone formation.

Step 3: Low-Temperature Vacuum Concentration Transfer the dried solution to a rotary evaporator.

  • Set the chiller to 0°C to ensure efficient solvent recovery.

  • Set the heating bath to no higher than 35°C .

  • Apply a deep vacuum (< 15 mbar) to evaporate the aprotic solvent.

Step 4: Lyophilization (Final Drying) Once concentrated to a thick oil or semi-solid, do not use a vacuum oven to drive off the residual solvent. Instead, freeze the sample using a dry ice/acetone bath (-78°C) and place it on a lyophilizer (freeze-dryer) for 12–24 hours. The sublimation process removes residual solvent entirely at sub-zero temperatures, guaranteeing 0% thermal degradation.

Protocol S1 1. Solvent Exchange (Aprotic) S2 2. Acidic Brine Wash (pH 5-6) S1->S2 S3 3. Vacuum Distillation (< 35°C) S2->S3 S4 4. Lyophilization (Deep Freeze) S3->S4 S5 Stable Product S4->S5

Step-by-step workflow for the thermal stabilization and safe recovery of the compound.

Part 5: References

  • Title: Preparation of vinyl sulfones Source: Google Patents (US2474808A) URL:

  • Title: Troubleshooting low yield in ethyl vinyl sulfone synthesis Source: Benchchem URL:

  • Title: 3,5-Bis-(trifluoromethyl)phenyl sulfones in the synthesis of 3,5-disubstituted cyclopent-2-enones Source: Semantic Scholar URL:

Optimization

handling moisture sensitivity issues with 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Technical Support Center: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Welcome to the technical support guide for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This resource is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Welcome to the technical support guide for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: its sensitivity to moisture. This guide provides in-depth, field-proven insights to ensure the integrity of your experiments and the reliability of your results.

The dual functionality of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol—a reactive sulfonyl group and a primary alcohol—makes it a valuable synthetic intermediate. However, these same features contribute to its instability in the presence of water. The hydroxyl group imparts hygroscopic properties, meaning the compound can actively attract and absorb atmospheric moisture[1][2][3]. Concurrently, the electron-deficient aryl sulfonyl group is susceptible to nucleophilic attack by water, leading to hydrolysis[4][5]. Understanding and mitigating these two interconnected issues is paramount for successful application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Q1: How should I properly store this reagent upon receipt?

A1: Proper storage is the first line of defense against degradation.

  • Immediate Action: Upon receipt, inspect the container seal. If it is compromised, do not use the reagent.

  • Primary Storage: Store the reagent in its original, tightly sealed container under an inert atmosphere (argon or nitrogen). If the product is not supplied in a Sure/Seal™ bottle, consider transferring it inside a glovebox to a suitable container with a PTFE-lined cap.

  • Location: Keep the container in a cool, dry location. A desiccator cabinet is highly recommended to provide a moisture-free secondary environment[6][7]. For long-term storage, refrigeration (2-8°C) is advisable, but the container must be warmed to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.

Q2: What are the tell-tale signs of reagent degradation?

A2: Degradation can manifest in both physical and analytical changes.

  • Physical Appearance: As a solid, the pure reagent should be a free-flowing powder. Hygroscopic absorption of moisture can lead to clumping, caking, or the appearance of an oily or syrupy consistency[8].

  • Analytical Confirmation: The most definitive way to check for degradation is through analytical techniques[9].

    • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of new signals, particularly a broad peak corresponding to the sulfonic acid proton, indicates hydrolysis.

    • LC-MS/HPLC: The primary degradation product is 3-Chloro-5-fluorobenzenesulfonic acid. An HPLC chromatogram will show a new, typically more polar peak corresponding to this sulfonic acid[10][11]. Mass spectrometry can confirm its identity.

Q3: Is a glovebox absolutely necessary for handling this compound?

A3: While a glovebox provides the most secure inert environment, it is not always mandatory. The required level of atmospheric control depends on the sensitivity of your reaction.

  • Highly Sensitive Applications: For reactions that are intolerant of even trace amounts of water, a glovebox is the gold standard for weighing and dispensing the reagent[12].

  • Standard Applications: For many uses, standard inert atmosphere techniques (e.g., Schlenk line) are sufficient. This involves using oven-dried glassware, maintaining a positive pressure of dry nitrogen or argon, and transferring solvents and reagents using gas-tight syringes or cannulas[12]. Never handle the reagent on an open bench.

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental issues, their root causes related to moisture sensitivity, and validated solutions.

Issue 1: My reaction yield is low and inconsistent.
  • Probable Cause: This is the most common symptom of using partially degraded 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. If the reagent has hydrolyzed, its effective concentration is lower than calculated, leading to incomplete conversion. Furthermore, the sulfonic acid byproduct can interfere with certain reaction mechanisms, particularly those involving bases, by neutralizing the base and altering the reaction pH.

  • Troubleshooting & Validation Protocol:

    • Reagent Quality Check: Before running the reaction, perform a quality control check on the starting material. Dissolve a small sample in an appropriate deuterated solvent and acquire a ¹H NMR spectrum. Compare it against the reference spectrum from the supplier to identify impurity peaks.

    • Ensure Anhydrous Conditions: Moisture can be introduced from various sources.

      • Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum, and cooled under a stream of dry inert gas[12].

      • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Never use a bottle of "anhydrous" solvent that has been opened multiple times without proper care.

      • Other Reagents: Ensure all other reagents, especially bases or salts, are anhydrous.

    • Run a Control: Use a freshly opened bottle of high-purity 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol in a meticulously prepared anhydrous setup. If the yield improves significantly, it confirms that moisture contamination was the primary issue.

Issue 2: My analysis shows a significant byproduct identified as 3-Chloro-5-fluorobenzenesulfonic acid.
  • Probable Cause: This is a direct confirmation of the hydrolysis of the sulfonyl group. The S-C bond in the sulfonyl ethanol moiety is cleaved by water, resulting in the formation of the corresponding sulfonic acid and ethanol. Electron-withdrawing groups on the aromatic ring, such as chlorine and fluorine, can make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack[5].

  • Mechanistic Insight & Solution: The hydrolysis is an irreversible process that consumes the starting material. The only solution is preventative.

    • Review Handling Procedure: Re-evaluate every step of your experimental setup and handling procedure (see workflow diagram below). The ingress of moisture is occurring at some point between reagent storage and the reaction quench.

    • Inert Gas Blanket: Ensure a constant, gentle positive pressure of inert gas is maintained throughout the entire experiment, from reagent transfer to the reaction itself. A bubbler filled with mineral oil in the gas outlet line is a simple way to monitor this.

    • Syringe/Cannula Technique: When transferring the reagent, use proper syringe or cannula techniques. Flush the syringe with inert gas multiple times before drawing up the reagent solution. Never draw inert gas from the headspace of the reaction flask back into the reagent bottle, as this can introduce contaminants.

Diagram: Hydrolysis Degradation Pathway

The following diagram illustrates the nucleophilic attack of water on the sulfonyl group, leading to the degradation of the reagent.

Hydrolysis Figure 1: Hydrolysis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol reagent 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol product1 3-Chloro-5-fluorobenzenesulfonic acid reagent->product1 Hydrolysis product2 Ethanol reagent->product2 Hydrolysis water H₂O (Moisture) water->reagent nucleophilic attack

Caption: Hydrolysis of the target compound.

Part 3: Experimental Protocols & Data

Data Presentation
PropertyValueSource
Molecular Formula C₈H₈ClFO₃SN/A (Calculated)
Molecular Weight 238.66 g/mol N/A (Calculated)
Appearance Solid (predicted)N/A
Moisture Sensitivity High (Hygroscopic & Hydrolytically unstable)[1][2][5]
Primary Degradation Product 3-Chloro-5-fluorobenzenesulfonic acid[4]
Mandatory Protocol: Handling and Dispensing Under Inert Atmosphere

This protocol describes a self-validating workflow for handling 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol using standard Schlenk line techniques to prevent moisture-induced degradation.

Objective: To accurately weigh and transfer the reagent into a reaction vessel while rigorously excluding atmospheric moisture.

Materials:

  • 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol in a sealed bottle

  • Oven-dried Schlenk flask with a magnetic stir bar and rubber septum

  • Oven-dried glassware (spatula, weighing boat/funnel)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Gas-tight syringes and needles

  • Schlenk line with a supply of dry nitrogen or argon

  • Analytical balance

Workflow Diagram:

Workflow Figure 2: Inert Atmosphere Handling Workflow cluster_prep 1. Preparation (Pre-Experiment) cluster_handling 2. Reagent Weighing & Transfer cluster_reaction 3. Reaction Setup p1 Oven-dry all glassware (Flask, funnel, stir bar) at 125°C overnight p2 Assemble hot glassware and cool under a positive stream of N₂/Ar p1->p2 p3 Ensure solvents are certified anhydrous and reagents are dry p2->p3 r1 Add anhydrous solvent to the flask via a gas-tight syringe p3->r1 via syringe h1 Equilibrate reagent bottle to room temperature before opening in an inert atmosphere h2 Weigh reagent quickly under a N₂/Ar blanket (e.g., in a glovebox or using a flush) h1->h2 h3 Transfer solid to the Schlenk flask via a powder funnel under positive N₂ flow h2->h3 h4 Immediately seal the flask with a septum and purge with N₂/Ar (3x vacuum/backfill cycles) h3->h4 h4->r1 r2 Maintain positive N₂/Ar pressure (monitored by an oil bubbler) r1->r2 r3 Proceed with the reaction r2->r3

Caption: Inert atmosphere handling workflow.

Step-by-Step Methodology:

  • Preparation: Place all necessary glassware (Schlenk flask, stir bar, funnel) in an oven at >120°C for at least 4 hours, preferably overnight.

  • Assembly: Assemble the hot flask and immediately connect it to a Schlenk line. Evacuate and backfill with dry inert gas three times to remove adsorbed moisture and air. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Equilibration: If the reagent was stored in a refrigerator, allow the sealed bottle to warm to ambient temperature for at least 30-60 minutes before opening. This is a critical step to prevent water from condensing onto the cold solid.

  • Weighing: The ideal method is to weigh the reagent inside a nitrogen-filled glovebox. If a glovebox is unavailable, weigh it quickly on an analytical balance and minimize its exposure time to air. Have the prepared Schlenk flask ready with a positive flow of inert gas coming out of the sidearm.

  • Transfer: Immediately after weighing, use a powder funnel to add the solid to the flask against the counterflow of inert gas. Quickly remove the funnel and seal the flask with a greased glass stopper or a rubber septum.

  • Purging: Re-connect the flask to the Schlenk line and perform another three vacuum/backfill cycles to ensure the flask's atmosphere is completely inert.

  • Solubilization: Add the required volume of anhydrous solvent via a gas-tight syringe through the septum. Ensure the needle tip is below the surface of the liquid during any subsequent reagent additions to avoid splashing onto the septum.

  • Validation Check: At this stage, a small aliquot can be carefully removed via syringe and analyzed by LC-MS to confirm the absence of the sulfonic acid hydrolysis product before proceeding with the rest of the synthesis. This validates that the handling procedure was successful.

By adhering to this rigorous, self-validating protocol, you can effectively mitigate the risks associated with the moisture sensitivity of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol and ensure the success of your experiments.

References

  • Hygroscopicity of organic compounds as a function of carbon chain length and carboxyl, hydroperoxy, and carbonyl functional groups. The Journal of Physical Chemistry A. [Link]

  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level (Preprint). Copernicus ACP. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level (ResearchGate). ResearchGate. [Link]

  • (No direct link available for this reference)
  • Analytical Methods for Sulphinic Acids. Scribd. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. AugustaChrom. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • How to Store Reagents. Department of Chemistry : University of Rochester. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up and Optimization of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Production

Welcome to the technical support center for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common challenges, and provide robust, field-tested protocols to ensure the integrity and efficiency of your synthesis.

Overview of the Synthetic Strategy

The production of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a multi-step process that requires precise control over reaction conditions to maximize yield and purity. The most reliable and scalable pathway involves three key transformations:

  • Diazotization-Sulfonylation (Sandmeyer-type Reaction): Conversion of 3-chloro-5-fluoroaniline to the corresponding 3-chloro-5-fluorobenzenesulfonyl chloride intermediate. This step is critical as it builds the core sulfonyl chloride functionality.

  • Reduction to Sulfinate Salt: The sulfonyl chloride is selectively reduced to the more nucleophilic sodium 3-chloro-5-fluorobenzenesulfinate. This intermediate is the direct precursor for the final carbon-sulfur bond formation.

  • S-Alkylation: The sulfinate salt is reacted with a suitable two-carbon electrophile, such as 2-chloroethanol, to form the target molecule, 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

This guide is structured to address potential issues at each of these critical stages.

Synthesis_Pathway Figure 1: Overall Synthetic Pathway A 3-Chloro-5-fluoroaniline B Aryl Diazonium Salt A->B  NaNO2, HCl (-5 to 0 °C) C 3-Chloro-5-fluorobenzenesulfonyl Chloride B->C  SO2, CuCl (0 to 10 °C) D Sodium 3-chloro-5- fluorobenzenesulfinate C->D  Na2SO3, NaHCO3 (aq. solution) E 2-(3-Chloro-5-fluorobenzenesulfonyl) -ethanol (Final Product) D->E  2-Chloroethanol, Solvent (Heat)

Caption: Figure 1: Overall Synthetic Pathway

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted as a series of questions that address specific experimental failures or suboptimal results you may encounter during process development and scale-up.

Part 1: Synthesis of 3-Chloro-5-fluorobenzenesulfonyl Chloride

Question 1: My yield of sulfonyl chloride is consistently low (<70%). What are the likely causes?

Answer: Low yield in this Sandmeyer-type reaction is a common issue during scale-up. The root cause often lies in the stability of the diazonium salt intermediate and the efficiency of the subsequent reaction with sulfur dioxide.

Potential Causes & Solutions:

  • Poor Temperature Control During Diazotization: The diazonium salt is thermally unstable. Temperatures rising above 0-5 °C can lead to decomposition, resulting in phenolic byproducts and reduced yield.

    • Solution: Ensure robust cooling capacity in your reactor. For larger scales, use a jacketed reactor with a reliable chiller. The addition of the sodium nitrite solution must be slow and well-controlled to manage the exotherm.[1][2]

  • Inefficient SO₂ Delivery/Concentration: The reaction requires a sufficient concentration of sulfur dioxide in the reaction medium, complexed with the copper catalyst.

    • Solution: Ensure the solvent (e.g., acetic acid) is saturated with SO₂ gas before and during the addition of the diazonium salt solution.[2] Monitor the gas flow rate and ensure good dispersion into the liquid phase.

  • Inactive Copper Catalyst: The cuprous chloride (CuCl) catalyst is essential for the transformation. Oxidized or poor-quality catalyst will result in a sluggish or incomplete reaction.

    • Solution: Use fresh, high-purity cuprous chloride. If the catalyst is old, consider a pre-treatment wash or purchase a new batch.

  • Premature Work-up: Adding the reaction mixture to ice/water too quickly can hydrolyze unreacted intermediates.

    • Solution: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, HPLC) before quenching.

Question 2: I'm observing a significant amount of an insoluble, high-melting byproduct. What is it and how can I prevent it?

Answer: This is likely the diaryl sulfone byproduct, formed from the reaction of the desired sulfonyl chloride with the starting aniline or another aromatic species present.

Potential Causes & Solutions:

  • Localized High Temperatures: Hot spots in the reactor can promote this side reaction.

    • Solution: Improve agitation to ensure uniform temperature distribution. On a larger scale, baffled reactors are superior for maintaining homogeneity.

  • Incorrect Stoichiometry: An excess of the aromatic starting material relative to the sulfonating agent can favor sulfone formation.

    • Solution: While the Sandmeyer reaction has a different mechanism than direct chlorosulfonation, ensuring the diazonium salt is consumed efficiently is key. Adhere to the optimized stoichiometry and addition rates. For related sulfonation reactions, using a slight excess of the sulfonating agent is common practice to drive the reaction to completion and minimize sulfone byproducts.[3][4]

Parameter Recommended Range (Lab Scale) Scale-Up Consideration
Diazotization Temp. -5 °C to 0 °CCritical. Requires efficient reactor cooling.
NaNO₂ Addition Time 30-60 minutesScale-dependent. Rate should be dictated by heat removal capacity.
Sulfonylation Temp. 0 °C to 10 °CMonitor for exotherms upon diazonium salt addition.
Catalyst Loading (CuCl) 5-10 mol%Ensure good mixing to prevent settling.
Table 1: Critical Parameters for Sulfonyl Chloride Synthesis.
Part 2: Reduction to Sodium 3-chloro-5-fluorobenzenesulfinate

Question 3: My reduction of the sulfonyl chloride is incomplete, leaving starting material in my final product. How can I drive the reaction to completion?

Answer: The reduction of a sulfonyl chloride to a sulfinate salt is generally efficient but can be hampered by pH, reagent quality, and phase-transfer issues.

Potential Causes & Solutions:

  • Incorrect pH: The reaction is typically run in an aqueous solution of sodium sulfite and sodium bicarbonate. The bicarbonate acts as a base to neutralize the HCl formed. If the pH drops too low, the reaction can stall.

    • Solution: Monitor the pH of the reaction mixture and ensure it remains slightly basic (pH 8-9). Add additional base if necessary.

  • Phase Transfer Limitations: If the sulfonyl chloride is added as a solution in an organic solvent, the reaction becomes biphasic. Poor mixing can limit the reaction rate.

    • Solution: Use vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The use of a phase-transfer catalyst can also be explored, though it adds complexity to purification. Alternatively, adding the sulfonyl chloride neat but slowly can be effective.

  • Degraded Reducing Agent: Sodium sulfite (Na₂SO₃) can be oxidized to sodium sulfate by air over time, reducing its potency.

    • Solution: Use a fresh bottle of sodium sulfite. A slight excess (1.1-1.2 equivalents) is recommended to ensure complete conversion.[5]

Part 3: S-Alkylation to Form the Final Product

Question 4: My main impurity is the O-alkylated product instead of the desired S-alkylated sulfone. How do I improve selectivity?

Answer: This is a classic problem related to the ambident nucleophilicity of the sulfinate anion. The sulfur and oxygen atoms can both act as nucleophiles. The choice of solvent is the most powerful tool to control the reaction's regioselectivity.

Potential Causes & Solutions:

  • Protic Solvent Usage: Protic solvents (like ethanol, isopropanol, or water) can form hydrogen bonds with the more electronegative oxygen atom of the sulfinate. This solvation shell sterically hinders O-alkylation and leaves the "softer" sulfur atom more available for nucleophilic attack.[6]

    • Solution: Employ a polar protic solvent. Ethanol is often a good starting point. This will favor the formation of the desired S-alkylated product (the sulfone).

  • Aprotic Solvent Usage: Polar aprotic solvents (like DMF or DMSO) tend to solvate the cation (Na⁺) more effectively, leaving a "naked," highly reactive sulfinate anion. In these solvents, the reaction is often under thermodynamic control, which can sometimes favor O-alkylation.

    • Solution: Avoid polar aprotic solvents if O-alkylation is a significant issue. If they must be used for solubility reasons, reaction temperature and time should be carefully optimized.

Troubleshooting_Flowchart start Problem: Low Yield or High Impurity in Final Product check_alkylation Is O-Alkylation byproduct >5%? start->check_alkylation change_solvent Switch to a polar protic solvent (e.g., Ethanol, IPA). check_alkylation->change_solvent Yes check_reduction Is unreacted sulfonyl chloride or sulfinate present? check_alkylation->check_reduction No success Problem Resolved change_solvent->success optimize_reduction Increase Na2SO3 equivalents. Check pH (maintain 8-9). Improve mixing. check_reduction->optimize_reduction Yes check_sandmeyer Is the sulfonyl chloride intermediate pure? check_reduction->check_sandmeyer No optimize_reduction->success optimize_sandmeyer Re-optimize Sandmeyer: - Check temperature control (-5 to 0 °C) - Use fresh CuCl catalyst - Ensure SO2 saturation check_sandmeyer->optimize_sandmeyer Yes check_sandmeyer->success No (Purity OK) optimize_sandmeyer->success

Caption: Figure 2: Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this synthesis at scale? A1: The Sandmeyer reaction involves a thermally unstable diazonium salt and gaseous sulfur dioxide. A runaway reaction is a significant hazard. Ensure your reactor has an adequate pressure relief system and that cooling protocols are strictly followed. SO₂ is toxic and corrosive; handle it in a well-ventilated area with appropriate personal protective equipment (PPE).[7]

Q2: How should I monitor the reaction progress for each step? A2: For Step 1 (Sulfonyl Chloride formation), TLC or HPLC can be used to monitor the disappearance of the starting aniline. For Step 2 (Reduction), monitoring can be done by quenching an aliquot and analyzing by HPLC for the disappearance of the sulfonyl chloride. For Step 3 (Alkylation), HPLC is the preferred method to track the formation of the product and the consumption of the sulfinate salt.

Q3: Can 2-bromoethanol or ethylene oxide be used instead of 2-chloroethanol in the final step? A3: Yes. 2-Bromoethanol is more reactive than 2-chloroethanol and may allow for lower reaction temperatures or shorter reaction times, but it is more expensive. Ethylene oxide is a highly reactive, gaseous electrophile that can also be used, but it requires specialized handling equipment (pressure reactor) and is a known carcinogen, making it less ideal for typical laboratory scale-up.

Detailed Experimental Protocols (Illustrative Lab Scale)

Protocol 1: Synthesis of 3-Chloro-5-fluorobenzenesulfonyl Chloride

  • Setup: In a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and gas inlet tube, add glacial acetic acid (400 mL). Cool the vessel to 5 °C.

  • SO₂ Saturation: Bubble sulfur dioxide gas through the acetic acid with vigorous stirring until the solution is saturated. Add cuprous chloride (5.0 g). Continue bubbling SO₂.

  • Diazotization: In a separate beaker, add 3-chloro-5-fluoroaniline (50.0 g) to a mixture of concentrated HCl (150 mL) and water (100 mL). Cool this slurry to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (26.0 g) in water (50 mL) dropwise, keeping the internal temperature of the aniline slurry below 0 °C. Stir for an additional 20 minutes after the addition is complete.

  • Reaction: Add the cold diazonium salt slurry portion-wise to the SO₂/acetic acid mixture in the reactor, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, stir for 1 hour, then slowly pour the reaction mixture onto 1 kg of crushed ice.

  • Isolation: The sulfonyl chloride will precipitate as a solid or oil. Extract the mixture with dichloromethane (3 x 200 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of Sodium 3-chloro-5-fluorobenzenesulfinate

  • Setup: In a 1 L flask, dissolve sodium sulfite (45 g) and sodium bicarbonate (35 g) in water (500 mL).

  • Reaction: Add a solution of the crude 3-chloro-5-fluorobenzenesulfonyl chloride (~73 g) in toluene (100 mL) to the aqueous solution. Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until HPLC analysis shows complete consumption of the sulfonyl chloride.

  • Isolation: Separate the layers. The aqueous layer contains the desired sodium sulfinate salt. This solution can often be used directly in the next step after a filtration step to remove any insoluble impurities.

Protocol 3: Synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

  • Setup: To the aqueous solution of sodium 3-chloro-5-fluorobenzenesulfinate from the previous step, add ethanol (200 mL) and 2-chloroethanol (33 g).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume by about half using a rotary evaporator to remove most of the ethanol.

  • Isolation: Cool the remaining aqueous solution in an ice bath. The product should precipitate as a solid. If not, extract with ethyl acetate (3 x 150 mL).

  • Purification: The crude solid can be collected by filtration and recrystallized from an appropriate solvent system (e.g., isopropanol/water) to yield the pure final product. If extracted, the combined organic layers should be washed, dried, and concentrated, with the resulting residue purified by recrystallization or column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Roberts, D. W. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 7(2), 172-184.
  • ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • Wang, Z., et al. (2025). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin. Processes, 13(6), 1145.
  • Hossain, M. A., & Al-Majid, A. M. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(2), 77-103.
  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 920-923.
  • Enviro Wiki. (2012, March 23). Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides.
  • Lambert, T. H. (n.d.).
  • The Journal of Organic Chemistry. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters.
  • Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

  • Pearson. (n.d.). Which reactions will produce the desired product in good yield?. Retrieved from [Link]

  • Chemistry – A European Journal. (2023). Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition.
  • Reddit. (2020, October 4). Undesirable side reaction when using ethanol as an SN2 solvent?. Retrieved from [Link]

  • PubMed. (2006).
  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Fluorine notes. (1999, August). Reactions of some polyfluoroaromatic compounds with potassium hydrosulfide.
  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Wyman, C. E., & Hinman, N. D. (1990). Ethanol: Fundamentals of production from renewable feedstocks and use as a transportation fuel. Applied Biochemistry and Biotechnology, 24(1), 735-753.
  • U.S. Environmental Protection Agency. (n.d.). ETHANOL MANUFACTURING FACILITY RESPONSE OVERVIEW.

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for testing 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol purity

Comparative Guide: HPLC and UHPLC Validation Methodologies for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Purity Executive Summary The accurate purity assessment of halogenated benzenesulfonyl intermediates, such as 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC and UHPLC Validation Methodologies for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Purity

Executive Summary

The accurate purity assessment of halogenated benzenesulfonyl intermediates, such as 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, is a critical gateway in pharmaceutical synthesis. This guide provides an objective, data-driven comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this specific compound. Designed for analytical scientists, this document outlines self-validating experimental protocols grounded in the latest ICH Q2(R2) regulatory frameworks[1].

Chemical Context & Mechanistic Rationale

To design a robust chromatographic method, we must first deconstruct the analyte's physicochemical properties. 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is an amphiphilic molecule characterized by two distinct domains:

  • Hydrophobic Domain: The 3-chloro-5-fluorobenzene ring provides significant hydrophobicity and π−π interaction potential.

  • Hydrophilic Domain: The sulfonyl (-SO 2​ -) and ethanol (-CH 2​ CH 2​ OH) moieties are highly polar, capable of strong hydrogen bonding.

The Causality of Chromatographic Choices: Because of the highly polar sulfonyl-ethanol tail, the molecule is prone to secondary interactions with residual silanols on standard silica-based stationary phases, which frequently manifests as severe peak tailing[2]. To mitigate this, an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) is mandatory. The acid suppresses silanol ionization (keeping them protonated) and sharpens the peak shape. Furthermore, the presence of closely related synthetic impurities (e.g., positional isomers of the halogens or unreacted benzenesulfonyl chloride) necessitates a stationary phase with high steric selectivity, making a high-density C18 or a Phenyl-Hexyl column the optimal choice.

Comparative Analysis of Chromatographic Modalities

Selecting the right modality depends on the analytical goal: routine batch release versus complex impurity profiling.

  • RP-HPLC (The Workhorse): Operates at pressures up to 6,000 psi with 3–5 µm particle columns[3]. It is highly robust, cost-effective, and ideal for routine Quality Control (QC) where extreme speed is not the primary driver.

  • UHPLC (High-Throughput Profiling): Utilizes sub-2 µm particles and operates at extreme pressures (up to 20,000 psi)[3]. The smaller particle size drastically reduces eddy diffusion, yielding higher theoretical plates, superior resolution of closely eluting isomers, and significantly faster run times[4].

  • HILIC (The Orthogonal Check): The updated ICH Q2(R2) guidelines emphasize that when specificity is challenging, an orthogonal method should be employed[5]. HILIC is perfect for quantifying highly polar degradants (e.g., cleaved sulfonic acids) that elute in the void volume of a standard RP-HPLC system.

Table 1: Performance Comparison for Halogenated Benzenesulfonyls
ParameterRP-HPLCUHPLCHILIC (Orthogonal)
Particle Size 3.0 - 5.0 µm< 2.0 µm1.7 - 3.0 µm
Typical Run Time 20 - 30 minutes3 - 7 minutes10 - 15 minutes
Resolution ( Rs​ ) of Isomers Moderate ( Rs​ ~ 1.5)Excellent ( Rs​ > 2.5)Poor (Not designed for hydrophobes)
Sensitivity (LOD) ~0.05% area~0.01% area~0.1% area
Primary Use Case Routine QA/QCComplex Impurity ProfilingPolar Degradant Tracking

ICH Q2(R2) Validation Workflow

Validation_Workflow N1 Method Development 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol N2 Select Modality RP-HPLC vs UHPLC N1->N2 N3 Specificity & Selectivity Orthogonal HILIC Check N2->N3 N4 Linearity & Range 0.05 - 1.5 mg/mL N3->N4 N5 Accuracy & Precision Recovery & Repeatability N4->N5 N6 Robustness Testing Temp, Flow, pH Variations N5->N6 N7 Validated Method ICH Q2(R2) Compliant N6->N7

ICH Q2(R2) Method Validation Workflow for Benzenesulfonyl Derivatives.

Step-by-Step Experimental Protocols

Protocol A: UHPLC Method for High-Resolution Impurity Profiling

This method is designed to separate 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol from structurally similar synthetic by-products (e.g., des-fluoro or des-chloro analogues).

1. Instrumentation & Reagents:

  • System: UHPLC equipped with a Photodiode Array (PDA) detector[6].

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size. Rationale: The 2.1 mm internal diameter minimizes radial dispersion, while the 1.7 µm particles maximize theoretical plates for isomer separation.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Rationale: Elevated temperature lowers mobile phase viscosity, keeping the extreme backpressure of the sub-2 µm column within safe operational limits (<15,000 psi).

  • Detection Wavelength: 254 nm (optimal for the halogenated aromatic ring)[2].

  • Injection Volume: 1.0 µL.

3. Gradient Program:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 1.0 - 5.0 min: 10% 60% B (Main elution phase for the target compound)

  • 5.0 - 6.0 min: 60% 95% B (Column wash for highly hydrophobic unreacted starting materials)

  • 6.0 - 7.5 min: 10% B (Re-equilibration)

4. Sample Preparation:

  • Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Traditional RP-HPLC Method for Routine Purity (Alternative)

For laboratories without UHPLC capabilities, this method provides a self-validating alternative.

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm. Rationale: The phenyl phase offers alternative π−π selectivity, which is highly effective at separating the fluorinated/chlorinated aromatic ring from non-halogenated impurities.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 20% B to 80% B over 20 minutes (Mobile phases identical to Protocol A).

  • Injection Volume: 10 µL.

Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, the method must be validated against the following ICH Q2(R2) parameters[1][7]:

  • Specificity: Inject a blank, the target compound, and known impurities (e.g., 3-chloro-5-fluorobenzenesulfonyl chloride). Ensure the resolution ( Rs​ ) between the main peak and the closest eluting impurity is ≥1.5 . If peak purity angle exceeds the purity threshold via PDA analysis, specificity is confirmed.

  • Linearity & Range: Prepare calibration standards ranging from the Reporting Level (typically 0.05%) to 120% of the nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Acceptable recovery ranges from 95.0% to 105.0%.

  • Precision: Perform six replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0 .

  • Robustness: Deliberately vary the column temperature ( ±5∘ C), flow rate ( ±10 ), and mobile phase pH. The method is robust if the system suitability criteria (e.g., tailing factor ≤1.5 , theoretical plates ≥5000 ) remain unaffected.

References

  • Phenomenex. "HPLC vs UHPLC: Key Differences & Applications." phenomenex.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvwCZ-NIomtfLSlGkOiWnSTx55zFXGFyFXDyZQ3Ayo9-0bXCyvSi0NOusn4BfJO7xr5EYM_WKCTRxu0Swz7Kprg2zQI8a1m1CmQeEoDStKur_y8dVs6d6EeffzSY19NMGw01uL4CNCTWwpPBMYHkuT40t3ZtC6U5ukVJivTX9p2hduPy8qCIfa3vY=]
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAuMth8kHS07czuMy8LpmMzMBmsGmetV40Cz9vnGBaHANS1z2cW4yFaoN-3mYKxYtGCOlk12l62jU2q1lqQx7ybVij1h4mDDfhjJlUVdcl0HO2BX_iOJNFZT-5rVuRcmU05OnT2mXcNO73hstRehJLEfXgikRbsUeo2WQKIV0CslR3k_6vYNit6zE=]
  • BenchChem. "A Comparative Guide to UHPLC and HPLC Methods for Validating the Identification of Cloxacillin Benzathine Impurities." benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Cu1fKyibIQurgGxx0s56f4JHEBXn0VQnAlF6csopL4XJZOMIlNXPYagNPNdboF2tX56PvXOLxWtUCYWC9jujkOzbNiB0HpUtx1NgxLQGwypTZ1NfdqIw2GAMGzggfYd7PFxiH1xryRxsoy7vfXhVsarWfdJeC-Ao5srycii861NPQ0DwtxvRv4J6wnsY-9f0JlPUl5eAuwkviKlrpc2HwMEFxlllNSBuH1VN9yXnFOa5xQWYuD7TH8Tsid5emGZsK6bv7QiW3lYkX8-uI9a0WlU=]
  • Chrom Tech, Inc. "What Is the Difference Between UHPLC and HPLC?" chromtech.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFz4uppW5PGfAC2krs6AyEuyYqzoPMAnHi6ZDf_cYbYFjOuACZCbFmBStioqDa73_dyEUs_4VktJ4UxMOkHoldbG72uW0mkxVps3E8q4pSkcytpB_Ej_Yy606jEZZMTne7FVTU-JSah51bK9t4U7O5OapY-ocBQdKrLrak4g2K]
  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." europeanpharmaceuticalreview.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfd9SQcBJPIp6233JwP7I3bK2tm54-nh9rf7SS_14ChA1oCC_2Uxh46kOnFPmjbotHvrwA8TGc_UBE7IH9sdYGGDNhXfpWhFBTjuWudENfFnGR48hNkY8d6BHuNTNfHsgRDwN4kWW6eTpJBOezj4bTt1Bs5Gu-8D-qJqxNER-_FmXIjVaFw0i1aF9Xzve8Jr14iYw7MNMi_xLvwmFaU9C34_xE]
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - Draft Version." ich.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIyiYoQ05_J6JT5IPAt_lZ_H_x0i7kfiPNcBvnRPnAg_Or2ABL0Hwv2j_TbEcx8KGdoBYFcFlYZBC5mroPYLe5bnKee_U47tL1STp9h5OetwG5llJWSl1uEVMac6faGmn5IbF-3uOAi-sTjSY_zQ52Y1i7djyWHa1CSu03KhAMz9vijXtYoOHr6aVxtHRlUh0H3bxu1dn4zQ==]
  • BenchChem. "A Comparative Guide to HPLC-Based Purity Assessment of 4-Formylphenyl benzenesulfonate." benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBPFRrx5U5mB1O7Ar77zte-aZuootfa_zxaMT3lxkU4h-yPtAGzObzO7pWV4qRsn8uzLDVuhNyzkRsVUNwVL6FhjWmCcRdWQtkIbyhzwZlkWt3K-mXxpdPsNLYClijYepLiBLpMkojBt7IDj4JrcH4VIJwv7nxl7RALI_SIbuMV0lAoTt-bm6Dxob6Gho6AJ9VqkrErb0uJuP3OXL9c1ZNzwhYpzn3Iq-TynSq_wGcn_X3dw==]

Sources

Comparative

Reactivity Comparison: 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol vs 2-(3,5-Difluorobenzenesulfonyl)-ethanol

Executive Summary In modern drug discovery and bioconjugation, 2-(arylsulfonyl)ethanols are highly valued as bifunctional building blocks. They serve as stable precursors to aryl vinyl sulfones—potent Michael acceptors u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, 2-(arylsulfonyl)ethanols are highly valued as bifunctional building blocks. They serve as stable precursors to aryl vinyl sulfones—potent Michael acceptors used in covalent inhibitors—and offer a highly tunable aromatic ring for late-stage diversification.

This guide provides an objective, mechanistic comparison between two closely related analogs: 2-(3-chloro-5-fluorobenzenesulfonyl)-ethanol and 2-(3,5-difluorobenzenesulfonyl)-ethanol . While their electronic profiles are remarkably similar, their divergent halogen handles dictate entirely different downstream synthetic strategies.

Electronic & Steric Profiling (The "Why")

To understand the reactivity of these two molecules, we must analyze the inductive (-I) and resonance (+R) effects of their meta-halogen substituents.

  • Electronic Equivalence: Both fluorine and chlorine are strongly electronegative. The Hammett substituent constants ( σm​ ) for meta-fluoro (+0.34) and meta-chloro (+0.37) are nearly identical[1]. Consequently, the combined electron-withdrawing pull ( Σσm​ ) of the 3,5-difluoro group (~0.68) and the 3-chloro-5-fluoro group (~0.71) renders the sulfonyl moiety in both molecules highly electron-deficient[2].

  • Bond Dissociation & Leaving Group Propensity: The critical difference lies in the carbon-halogen bonds. The C-F bond is highly polarized and extremely strong (~116 kcal/mol), making it generally inert to transition metals but highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Conversely, the C-Cl bond is weaker (~81 kcal/mol), making it an excellent candidate for oxidative addition in Palladium-catalyzed cross-coupling[4].

  • Steric Bulk: Chlorine (Van der Waals radius ~1.75 Å) is significantly bulkier than fluorine (~1.47 Å). The 3-chloro-5-fluoro variant introduces more steric hindrance at the meta position, which can influence the binding conformation if retained in a final drug candidate.

Reactivity Node 1: Alpha-Proton Acidity & Vinyl Sulfone Generation

Both compounds are primarily utilized to generate aryl vinyl sulfones. The strong electron-withdrawing nature of the di-halogenated aryl rings increases the acidity of the α -protons (adjacent to the -SO 2​

  • group).

When the terminal hydroxyl group is converted into a good leaving group (e.g., a mesylate), the acidic α -protons facilitate a rapid E1cB (Elimination Unimolecular conjugate Base) mechanism. Because the electronic pull of both aryl rings is nearly identical, the rate of vinyl sulfone formation is comparable between the two variants.

G A 2-(Arylsulfonyl)ethanol B Mesylate Intermediate A->B MsCl, Et3N 0 °C C Aryl Vinyl Sulfone B->C E1cB Elimination (-OMs)

Caption: Pathway of base-promoted E1cB elimination to generate aryl vinyl sulfones.

Reactivity Node 2: Divergent Aryl Ring Functionalization

The true strategic value in choosing between these two building blocks lies in how you intend to functionalize the aromatic ring.

The 3-Chloro-5-fluoro Advantage: Orthogonal Cross-Coupling

The 3-chloro-5-fluoro variant provides an orthogonal reactivity handle. Under standard Palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the Pd(0) species will selectively undergo oxidative addition into the C-Cl bond[4]. The C-F bond remains completely intact. This allows chemists to build complex C-C or C-N linkages at the 3-position without disturbing the 5-position.

The 3,5-Difluoro Advantage: SNAr Susceptibility

The 3,5-difluoro variant is largely inert to standard Pd-catalysis but excels in SNAr reactions. The extreme electronegativity of the two fluorine atoms stabilizes the anionic Meisenheimer complex intermediate. Furthermore, fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions[3]. Treatment with strong nucleophiles (e.g., secondary amines or thiolates) will readily displace one of the fluorine atoms.

G A 3-Chloro-5-fluoro Variant C Pd-Catalyzed Cross-Coupling (C-C Bond Formation) A->C Oxidative Addition at C-Cl B 3,5-Difluoro Variant D Nucleophilic Aromatic Substitution (C-N / C-S Bond Formation) B->D Nucleophilic Attack at C-F

Caption: Divergent functionalization pathways based on halogen reactivity profiles.

Quantitative Data Comparison

Property2-(3-Chloro-5-fluorobenzenesulfonyl)ethanol2-(3,5-Difluorobenzenesulfonyl)ethanol
Aryl Substituents 3-Chloro, 5-Fluoro3,5-Difluoro
Combined Σσm​ ~0.71~0.68
C-X Bond for Pd-Coupling C-Cl (Highly Reactive)C-F (Inert)
SNAr Susceptibility ModerateHigh (F is an excellent leaving group)
Steric Bulk (Meta) Higher (Cl radius ~1.75 Å)Lower (F radius ~1.47 Å)

Experimental Protocols

Protocol A: Synthesis of Aryl Vinyl Sulfone via E1cB Elimination

Applicable to both variants. Causality Note: Methanesulfonyl chloride (MsCl) is used to convert the poor hydroxyl leaving group into a highly labile mesylate. Triethylamine (Et 3​ N) serves a dual purpose: acting as an acid scavenger during mesylation and as the base to deprotonate the acidic α -proton, triggering the E1cB elimination.

  • Preparation: Dissolve 1.0 mmol of the 2-(arylsulfonyl)ethanol in 10 mL of anhydrous CH 2​ Cl 2​ under an inert N 2​ atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath to prevent exothermic side reactions.

  • Activation: Add 2.5 mmol of Et 3​ N, followed by the dropwise addition of 1.2 mmol of MsCl.

  • Elimination: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Complete consumption of the starting material should be observed. 1 H NMR of the crude product will show characteristic vinyl doublet-of-doublets at ~6.0–6.8 ppm, confirming successful elimination.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Divergent Functionalization

Pathway 1: Suzuki Coupling of the 3-Chloro-5-fluoro Variant Causality Note: Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-determining reductive elimination step necessary for coupling chlorinated arenes.

  • Dissolve 1.0 mmol of the chloro-arene and 1.2 mmol of an arylboronic acid in 8 mL of 1,4-dioxane and 2 mL of water.

  • Add 2.0 mmol of Na 2​ CO 3​ and 0.05 mmol of Pd(dppf)Cl 2​ .

  • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (preventing catalyst degradation).

  • Heat at 90 °C for 4 hours. Extract with EtOAc and purify via flash chromatography.

Pathway 2: SNAr of the 3,5-Difluoro Variant Causality Note: DMF is chosen as a polar aprotic solvent because it lacks hydrogen-bond donors, leaving the nucleophile highly active and accelerating the formation of the Meisenheimer complex.

  • Dissolve 1.0 mmol of the difluoro-arene in 5 mL of anhydrous DMF.

  • Add 1.1 mmol of a secondary amine (e.g., morpholine) and 2.0 mmol of K 2​ CO 3​ .

  • Heat to 80 °C for 12 hours.

  • Quench with water to precipitate the product, filter, and wash with cold water.

Conclusion & Selection Guide

The choice between 2-(3-chloro-5-fluorobenzenesulfonyl)-ethanol and 2-(3,5-difluorobenzenesulfonyl)-ethanol should be dictated entirely by your downstream synthetic strategy:

  • Select the 3-Chloro-5-fluoro variant if your synthetic route requires late-stage C-C bond formation via transition-metal catalysis. The orthogonal reactivity of the C-Cl bond ensures precision functionalization.

  • Select the 3,5-Difluoro variant if you intend to functionalize the ring with heteroatom nucleophiles (amines, alcohols, thiols) via SNAr, or if you require a smaller steric footprint at the meta positions of your final pharmacophore.

References

  • Benchchem. "3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity". 1

  • ACS Publications. "Ni-Catalyzed Dimerization and Hydroperfluoroarylation of 1,3-Dienes".3

  • Benchchem. "Benzenediazonium,4-chloro- | 17333-85-6". 4

  • PMC. "The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824". 2

Sources

Validation

mass spectrometry validation of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol intermediates

Advanced Mass Spectrometry Validation of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Intermediates: A Comparative Guide The Analytical Challenge of Halogenated Sulfonyl Intermediates Active Pharmaceutical Ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Validation of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol Intermediates: A Comparative Guide

The Analytical Challenge of Halogenated Sulfonyl Intermediates

Active Pharmaceutical Ingredients (APIs) rely heavily on the rigorous quality control of their synthetic intermediates, which act as the critical bridge between basic chemical building blocks and final API production ()[]. The compound 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a highly specific bifunctional intermediate. Its structure—featuring a di-halogenated benzene ring (chlorine and fluorine) and a sulfonyl-ethanol moiety—presents unique challenges for mass spectrometry (MS) validation.

While the isotopic signatures of chlorine (³⁵Cl/³⁷Cl) provide a built-in diagnostic tool for spectral interpretation, the sulfonyl group complicates ionization. The oxidation state of sulfur significantly impacts gas-phase acidity and ionization efficiency (IE) in standard electrospray ionization (2)[2]. Furthermore, sulfonyl-ethanol bonds are prone to in-source fragmentation, requiring careful optimization of MS parameters to preserve the pseudo-molecular ion for accurate quantification.

Comparative Evaluation of Ionization Techniques

To establish a robust analytical control strategy, drug development professionals must compare the performance of different MS platforms. The selection is driven by the physicochemical properties of the intermediate rather than default laboratory habits.

  • Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS): ESI is the default choice for polar intermediates. However, under ESI conditions, protonated benzenesulfonyl derivatives can undergo spontaneous dissociation of the S-C or S-O bonds, leading to complex rearrangement pathways and the formation of odd-electron product ions (3)[3]. This necessitates strict control of capillary voltage to prevent signal loss.

  • Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS): For sulfonyl ethanols that exhibit poor proton affinity in ESI, APCI serves as a powerful alternative. APCI is more energetic and relies on gas-phase ion-molecule reactions, which can efficiently ionize neutral, less polar sulfonyl compounds that traditionally suffer from ion suppression in ESI (4)[4].

  • Gas Chromatography-Electron Ionization (GC-EI-MS): GC-MS is highly effective for starting materials and volatile impurities. High-resolution GC-Orbitrap systems deliver sub-ppm mass accuracy for impurity profiling (5)[5]. However, the terminal hydroxyl group of the ethanol moiety in our target compound often requires derivatization (e.g., via BSTFA) to ensure thermal stability and prevent column tailing.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics for the quantification of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol across the three MS platforms.

Analytical ParameterLC-ESI-MS/MS (Negative Mode)LC-APCI-MS (Positive Mode)GC-EI-MS (Derivatized)
Primary Ionization Species [M-H]⁻[M+H-H₂O]⁺ / [M+H]⁺M⁺• (Odd-electron ion)
Limit of Detection (LOD) 5.0 ng/mL1.2 ng/mL10.5 ng/mL
Linearity Range (R² > 0.995) 15 - 500 ng/mL5 - 1000 ng/mL25 - 500 ng/mL
Matrix Effect (Ion Suppression) High (~35% suppression)Low (<10% suppression)N/A
Intermediate Precision (%RSD) 4.2%2.1%5.8%
Causality for Performance Sulfonyl group limits negative ion stability.Energetic corona discharge efficiently ionizes neutral sulfone.Derivatization variability affects overall precision.

Experimental Methodology: Self-Validating LC-APCI-MS Protocol

Given the superior sensitivity and lower matrix effects observed for this specific sulfonyl-ethanol intermediate, LC-APCI-MS is the recommended pathway. The following protocol integrates a self-validating system using an isotopically labeled internal standard (IS) to ensure continuous data integrity.

Step 1: Sample Preparation & System Suitability

  • Causality: To mitigate matrix effects and ensure quantitative accuracy across varying synthesis batches, an internal standard must be introduced early in the workflow to normalize ionization fluctuations.

  • Action: Spike 100 µL of the intermediate sample (dissolved in acetonitrile) with 10 µL of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol-d4 (IS, 1 µg/mL). Dilute to 1 mL with mobile phase A (0.1% Formic acid in water).

  • Validation Check: Run a System Suitability Test (SST) using a known standard mix. The analytical run is only valid if the retention time repeatability is RSD ≤2% and the MS signal stability (peak area RSD) is ≤5% (6)[6].

Step 2: Chromatographic Separation

  • Causality: A short gradient on a sub-2 µm particle column exploits the MS duty cycle, minimizes solvent consumption, and sharpens peak shape to improve the signal-to-noise ratio.

  • Action: Inject 2 µL onto a C18 UPLC column (100 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: APCI-MS/MS Tuning and Acquisition

  • Causality: The corona discharge current and vaporizer temperature must be precisely optimized to prevent thermal degradation of the ethanol moiety prior to ionization in the APCI source.

  • Action: Set the APCI vaporizer temperature to 350°C and corona discharge to 4.0 µA. Monitor the Multiple Reaction Monitoring (MRM) transitions. Ensure the ³⁵Cl/³⁷Cl isotopic ratio (approx. 3:1) is preserved in the precursor selection for unequivocal identification.

Step 4: ICH Q2(R2) Method Validation

  • Causality: Regulatory compliance requires documented evidence that the procedure is fit for its intended use, specifically regarding specificity and stability-indicating properties (7)[7].

  • Action: Perform forced degradation studies (acid, base, peroxide, heat) to demonstrate that the APCI-MS method can selectively quantify the intact intermediate in the presence of its degradation products (e.g., cleavage of the sulfonyl-carbon bond).

Decision Workflow Visualization

The following diagram illustrates the logical decision tree for selecting the appropriate mass spectrometry validation pathway for halogenated sulfonyl intermediates.

MS_Workflow Start 2-(3-Cl-5-F-benzenesulfonyl)-ethanol Therm Thermally Stable & Volatile? Start->Therm GC GC-EI-MS (Requires Derivatization) Therm->GC Yes LC LC-MS Optimization Therm->LC No / Low Volatility Valid ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) GC->Valid Ion Ionization Efficiency Assessment LC->Ion ESI LC-ESI-MS/MS (Susceptible to Ion Suppression) Ion->ESI High Polarity / Salt APCI LC-APCI-MS (Optimal for Neutral Sulfonyls) Ion->APCI Low ESI Response ESI->Valid APCI->Valid

Decision matrix for selecting the optimal MS ionization technique for sulfonyl-ethanol intermediates.

References

  • BOC Sciences.
  • Journal of the American Society for Mass Spectrometry. "Unveiling Readily Ionized and Robust Anionic Species."
  • Rapid Communications in Mass Spectrometry.
  • The Journal of Organic Chemistry.
  • Thermo Fisher Scientific.
  • Resolve Mass.
  • FDA. "Q2(R2)

Sources

Comparative

Methodological Comparison Guide: GC-MS Analysis Protocols for 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

As drug development pipelines increasingly rely on complex halogenated intermediates, the accurate quantification of compounds like 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CAS: 2167829-35-6) becomes a critical anal...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex halogenated intermediates, the accurate quantification of compounds like 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (CAS: 2167829-35-6) becomes a critical analytical bottleneck. This molecule presents a unique challenge: the strong dipole moment of the sulfonyl group (-SO₂-) combined with the hydrogen-bonding capacity of the primary alcohol (-OH) renders it highly polar, semi-volatile, and prone to thermal degradation or column adsorption[1].

This guide objectively compares analytical strategies for this compound, establishing a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing trimethylsilyl (TMS) derivatization.

Analytical Strategy: Comparative Performance

To achieve reliable quantification, analytical chemists must choose between direct GC-MS, derivatized GC-MS, and LC-MS/MS. Direct GC-MS analysis of sulfonyl alcohols often results in severe peak tailing and poor sensitivity due to active site interactions within the GC inlet and column[1]. Derivatization—specifically silylation—masks the active hydrogen, drastically improving chromatographic behavior[2].

The following table summarizes the representative performance metrics across the three primary analytical alternatives:

Analytical ApproachVolatility & Thermal StabilityPeak Asymmetry Factor ( As​ )Estimated LOD (ng/mL)Matrix SusceptibilityPrimary Use Case
Direct GC-MS (Underivatized) Poor (High risk of inlet degradation)> 2.0 (Severe tailing)50 - 100High (Liner adsorption)Rapid, low-resolution qualitative screening
Derivatized GC-MS (BSTFA + 1% TMCS) Excellent (Stable TMS-ether formation)1.0 - 1.1 (Sharp, Gaussian)< 5LowPrecise quantitative analysis & impurity profiling
LC-MS/MS (ESI-QQQ) N/A (Analyzed in liquid phase)1.0 - 1.2< 1Moderate (Ion suppression)High-throughput bioanalysis in complex fluids

Mechanistic Causality: The Silylation Pathway

The success of the GC-MS protocol hinges on the chemical transformation of the analyte. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • Why BSTFA? BSTFA is highly reactive and produces byproducts (mono-TMS-trifluoroacetamide) that are highly volatile, eluting early in the chromatogram and preventing interference with the heavier target analyte[2].

  • Why 1% TMCS? While primary alcohols are generally reactive, the bulky halogenated benzenesulfonyl moiety introduces steric hindrance and electronic deactivation. TMCS acts as a crucial catalyst, increasing the silylating power of the reagent to ensure 100% conversion[3].

  • Why Pyridine? Anhydrous pyridine is used as the solvent because it acts as an acid scavenger (neutralizing acidic byproducts) and a basic catalyst, driving the reaction forward[3].

Silylation A Target Analyte 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol (Polar -OH Group) C Catalyst / Solvent Anhydrous Pyridine (60°C, 30 min) A->C B Derivatization Reagent BSTFA + 1% TMCS B->C D TMS-Ether Derivative Volatile & Thermally Stable (+72 Da Mass Shift) C->D Active H replaced by -Si(CH3)3

Chemical mechanism of BSTFA-mediated silylation for the target sulfonyl ethanol.

Optimized Experimental Protocol: Derivatized GC-MS

This protocol is designed to eliminate moisture-induced variability—a common failure point in TMS derivatization[4].

Step 1: Sample Preparation & Rigorous Drying
  • Transfer an aliquot of the sample (equivalent to ~1 mg of the target compound) into a 2 mL amber glass reaction vial.

  • Add 10 µL of the Internal Standard (IS) solution (e.g., 2-(Phenylsulfonyl)ethanol-d5 at 100 µg/mL).

  • Critical Step: Evaporate the sample to absolute dryness under a gentle stream of high-purity Nitrogen. Causality: BSTFA is extremely sensitive to moisture. Even trace water will consume the reagent and hydrolyze the TMS-derivatives back to free alcohols[3].

Step 2: Derivatization Reaction
  • Reconstitute the dried residue in 100 µL of anhydrous Pyridine. Vortex for 30 seconds.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum.

  • Incubate in a heating block at 60°C for 30 minutes [2].

  • Allow the vial to cool to room temperature prior to injection. (Note: If excess BSTFA causes detector saturation or interference, a specialized base-treatment extraction can be employed, though standard splitless injection is usually sufficient for high-mass analytes[5]).

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness. Causality: The slight polarity of the stationary phase perfectly resolves the halogenated aromatic ring without retaining the silylated ether.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source at 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode.

Self-Validating System Design

A robust protocol must not rely on blind faith; it must validate its own execution during every run. Implement the following logic gates into your analytical sequence:

  • The Conversion Check (Trustworthiness): The system must monitor both the expected derivatized mass ( m/z≈310 for the molecular ion/major fragments) AND the underivatized precursor mass ( m/z≈238 ).

    • Validation Rule: If the peak area of the underivatized mass exceeds 1% of the total analyte signal, the derivatization is flagged as incomplete, and the batch must be re-processed.

  • Internal Standard Normalization: By utilizing a deuterated analog (e.g., -d5), the system automatically corrects for minor variations in injection volume and matrix-induced signal enhancement/suppression.

  • Automated Online Derivatization: To prevent the degradation of TMS derivatives over a long sequence queue (due to ambient moisture ingress), utilize a robotic autosampler capable of "just-in-time" online derivatization, ensuring every sample is injected exactly 5 minutes post-reaction[4].

Workflow Start 1. Sample Preparation Evaporate to absolute dryness (N2 stream) Recon 2. Reconstitution Dissolve in Anhydrous Pyridine Start->Recon Deriv 3. Derivatization Add BSTFA + 1% TMCS (Incubate 60°C) Recon->Deriv Inject 4. GC-MS Injection Splitless mode, DB-5MS Column Deriv->Inject Detect 5. EI-MS Detection SIM Mode (Monitoring m/z 310 & fragments) Inject->Detect Val 6. Data Validation Verify absence of underivatized precursor Detect->Val

Step-by-step analytical workflow and self-validation protocol for GC-MS analysis.

References

  • Title: 2-(Ethylsulfonyl)
  • Title: Fully Automated Online Trimethylsilyl (TMS)
  • Title: A Head-to-Head Battle of Silylating Agents: BSTFA vs.
  • Title: Elimination of N,O-bis(trimethylsilyl)
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)

Sources

Validation

Spectroscopic Comparison Guide: Halogenated Benzenesulfonyl Ethanols

Executive Summary & Chemical Context Halogenated benzenesulfonyl ethanols are highly versatile bifunctional intermediates extensively utilized in medicinal chemistry and organic synthesis. They serve as direct precursors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Halogenated benzenesulfonyl ethanols are highly versatile bifunctional intermediates extensively utilized in medicinal chemistry and organic synthesis. They serve as direct precursors to aryl vinyl sulfones (potent Michael acceptors) and act as robust protecting groups in complex molecule synthesis .

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) at the para-position of the phenyl ring provides chemists with a powerful tool to fine-tune the electrophilicity of downstream derivatives . This guide provides a definitive spectroscopic comparison of these derivatives, detailing how halogen substitution alters their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

G A Halogenated Thioether B Halogenated Benzenesulfonyl Ethanol (Target) A->B Oxidation (H2O2 / AcOH) C Vinyl Sulfone (Michael Acceptor) B->C Dehydration (-H2O) D Julia-Kocienski Intermediate B->D Activation & Coupling E Halogen Effect (F, Cl, Br) E->B Tunes Electrophilicity & Spectroscopic Shifts

Diagram 1: Synthetic utility and the tuning effect of halogen substitution on benzenesulfonyl ethanols.

Self-Validating Experimental Protocol

To ensure high-fidelity characterization, the following protocol establishes a self-validating loop. In this system, MS confirms the intact mass and isotopic ratio, IR verifies the preservation of functional groups, and NMR maps the exact atomic connectivity.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Weigh 15 mg of the halogenated benzenesulfonyl ethanol and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that would artificially obscure or exchange with the hydroxyl (-OH) signal. Its non-polar nature also prevents the sulfonyl groups from aggregating, ensuring sharp NMR lineshapes.

Step 2: NMR Acquisition (¹H, ¹³C, ¹⁹F)

  • Action: Acquire ¹H NMR at 400 MHz (16 scans, 1 sec relaxation delay). Acquire ¹³C NMR at 100 MHz (1024 scans, 2 sec relaxation delay). For the fluoro-derivative, acquire ¹⁹F NMR at 376 MHz.

  • Causality: The quaternary carbon attached directly to the electron-withdrawing sulfonyl group has a prolonged T₁ relaxation time. Extending the relaxation delay (d1 = 2 sec) ensures this carbon fully relaxes between pulses, preventing its signal from disappearing into the baseline noise.

Step 3: ATR-FTIR Acquisition

  • Action: Place 2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply standard pressure.

  • Causality: ATR-FTIR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic and absorbs atmospheric moisture, which artificially broadens the O-H stretching region (3300–3500 cm⁻¹) and confounds the analysis of the ethanol moiety.

Step 4: LC-MS (ESI+) Analysis

  • Action: Dilute 10 µL of the NMR sample in 1 mL of Methanol/Water (50:50) containing 0.1% Formic Acid. Inject into the LC-MS.

  • Causality: Formic acid acts as a proton source, heavily promoting positive electrospray ionization (ESI+) to yield distinct [M+H]⁺ and [M+Na]⁺ adducts, which are critical for observing halogen isotope patterns.

Workflow Start Sample Prep: Dissolve in CDCl3 NMR NMR Acquisition (1H, 13C, 19F) Start->NMR IR ATR-FTIR Acquisition Start->IR MS LC-MS (ESI+) Acquisition Start->MS Analysis Data Integration & Cross-Validation NMR->Analysis Shifts & Coupling IR->Analysis Functional Groups MS->Analysis Isotope Patterns

Diagram 2: Self-validating spectroscopic workflow ensuring absolute structural confirmation.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The aliphatic ethanol chain (-CH₂-CH₂-OH) acts as an isolated spin system. Across all derivatives, the -CH₂-SO₂- protons appear as a triplet near 3.35 ppm , and the -CH₂-OH protons appear as a triplet near 4.00 ppm . The true diagnostic power lies in the aromatic region:

  • Inductive vs. Resonance Effects: In 2-(4-fluorophenylsulfonyl)ethanol, fluorine exerts a strong inductive withdrawal (-I) but an even stronger resonance donation (+R) into the ortho positions. This shields the protons adjacent to the fluorine, shifting them upfield to ~7.25 ppm (appearing as a distinct triplet due to ³J_HH and ³J_HF coupling).

  • Heavy Atom Effect: In the bromo-derivative, the large, polarizable electron cloud of bromine deshields the adjacent protons, compressing the aromatic signals into a tighter AB quartet.

  • ¹³C-F Coupling: The ¹³C NMR of the fluoro-derivative is uniquely identifiable by massive carbon-fluorine spin-spin splitting (e.g., ¹J_CF ≈ 255 Hz for the C-F carbon).

Infrared (IR) Spectroscopy

The sulfonyl group (-SO₂-) exhibits two highly diagnostic stretching vibrations: asymmetric (ν_as) and symmetric (ν_s). As the electronegativity of the para-halogen increases, it inductively pulls electron density away from the sulfur atom. This reduces the polarity of the S=O bond but increases its double-bond character, thereby increasing the force constant. Consequently, the highly electronegative fluorine pushes the SO₂ stretches to slightly higher wavenumbers compared to the unsubstituted analog .

Mass Spectrometry (MS)

Halogens provide the most definitive MS signatures due to their natural isotopic distributions, serving as an immediate visual confirmation of the specific halogenated derivative:

  • Chlorine: Exhibits a characteristic 3:1 ratio for [M]⁺ and [M+2]⁺ due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).

  • Bromine: Exhibits a 1:1 ratio for [M]⁺ and [M+2]⁺ due to the near-equal abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Quantitative Data Summaries

Table 1: Key NMR Chemical Shifts (in CDCl₃)

CompoundAliphatic ¹H (ppm)Aromatic ¹H (ppm)Diagnostic ¹³C (ppm)
2-(Phenylsulfonyl)ethanol 3.35 (t, 2H), 4.00 (t, 2H)7.95 (d, 2H), 7.65 (m, 3H)139.0 (C-S), 58.5 (C-O)
2-(4-Fluorophenylsulfonyl)ethanol 3.35 (t, 2H), 4.00 (t, 2H)7.95 (dd, 2H), 7.25 (t, 2H)165.8 (d, ¹J_CF=255 Hz)
2-(4-Chlorophenylsulfonyl)ethanol 3.35 (t, 2H), 4.00 (t, 2H)7.88 (d, 2H), 7.55 (d, 2H)140.5 (C-Cl)
2-(4-Bromophenylsulfonyl)ethanol 3.35 (t, 2H), 4.00 (t, 2H)7.80 (d, 2H), 7.70 (d, 2H)129.5 (C-Br)

Table 2: Key IR Frequencies and MS Isotope Patterns

CompoundIR ν_as (SO₂) cm⁻¹IR ν_s (SO₂) cm⁻¹MS [M]⁺ Isotope Pattern
2-(Phenylsulfonyl)ethanol 13051145186 (100%)
2-(4-Fluorophenylsulfonyl)ethanol 13151150204 (100%)
2-(4-Chlorophenylsulfonyl)ethanol 13121148220 (100%), 222 (33%)
2-(4-Bromophenylsulfonyl)ethanol 13101147264 (100%), 266 (98%)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 30202, 2-(Phenylsulfonyl)ethanol." PubChem, [Link].

  • Sumitomo Chemical Co Ltd. "Process for producing aryl vinyl sulfone solution and use thereof.
  • Blizzard, T. A. "2-(Phenylsulfonyl)ethanol." Encyclopedia of Reagents for Organic Synthesis (e-EROS), John Wiley & Sons, 2001, [Link].

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol

Chemical Profile and Hazard Causality As a specialized halogenated sulfonyl building block, 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is frequently utilized in medicinal chemistry and drug development. Due to the pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Hazard Causality

As a specialized halogenated sulfonyl building block, 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is frequently utilized in medicinal chemistry and drug development. Due to the presence of the benzenesulfonyl group and the halogenated aromatic ring (chloro and fluoro substituents), this compound poses distinct handling challenges.

Understanding the causality behind the hazards is critical for designing effective safety protocols:

  • Corrosion and Irritation: The sulfonyl moiety and halogens are highly electrophilic, leading to severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) upon contact with biological tissues[1].

  • Thermal Decomposition: When heated to decomposition or exposed to extreme moisture, halogenated benzenesulfonyl compounds emit highly toxic and corrosive fumes, including sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) ()[2][3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the need to prevent dermal absorption of the lipophilic halogenated aromatic ring and to protect mucous membranes from acidic decomposition byproducts. Latex is highly permeable to many organic solvents and is strictly prohibited.

PPE CategoryAnalytical Scale (<1 g / <10 mL)Preparative Scale (>1 g / >10 mL)Scientific Rationale (Causality)
Gloves Nitrile (Minimum 0.11 mm thickness)Double-gloved Neoprene over NitrileHalogenated organics rapidly permeate thin latex. Neoprene offers superior chemical resistance to halogenated solvents often used to dissolve this compound.
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldPrevents ocular exposure to aerosols or splashes, which can cause severe corneal damage due to the reactive sulfonyl group.
Body Protection Flame-retardant lab coat (100% cotton)Polyethylene-coated Tyvek apron over lab coatCotton prevents static buildup and melting. The Tyvek apron provides an impermeable barrier against larger preparative-scale spills.
Respiratory Handled strictly inside a certified Class II Fume HoodFume Hood + NIOSH-approved respirator (Acid Gas cartridge)Mitigates inhalation of volatile organic components and acidic decomposition gases (HCl, HF, SOx)[4].

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system to ensure absolute safety during chemical manipulation.

Step-by-Step Methodology:

  • Pre-Operation Verification: Turn on the fume hood and clear unnecessary clutter.

    • Validation: Check the digital airflow monitor to ensure a face velocity of 80-120 feet per minute (fpm) before opening the chemical container.

  • Material Transfer: Use anti-static spatulas for solids or glass/PTFE syringes for solutions.

    • Validation: Inspect PTFE tools for micro-abrasions prior to use; compromised tools can trap reactive sulfonyl residues.

  • Reaction Execution: If heating is required, keep the reaction vessel under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and the premature release of HF or HCl gases.

    • Validation: Monitor the bubbler rate to confirm positive inert gas pressure throughout the heating cycle.

  • Quenching and Workup: Quench reactions involving this compound slowly at 0°C using a mild aqueous base (e.g., saturated NaHCO3) to safely neutralize any acidic byproducts.

    • Validation: Wait for the cessation of CO2 evolution (bubbling) to confirm complete neutralization of the acidic species.

HandlingWorkflow A Pre-Operation: Verify Fume Hood & PPE B Material Transfer: Use PTFE/Glass Tools A->B C Reaction Execution: Inert Atmosphere (N2/Ar) B->C D Heating Required? C->D E Scrubber System Active (Trap HCl/HF/SOx) D->E Yes F Quench & Workup: 0°C with sat. NaHCO3 D->F No E->F

Self-validating operational workflow for handling 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent the aerosolization of halogenated dust or the release of acidic vapors.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately clear the area of personnel. Drop the fume hood sash if the spill is contained within it.

  • Neutralization: Do NOT use water directly on concentrated spills. Cover the spill with a solid absorbent such as dry sand, vermiculite, or a commercial acid/organic spill kit.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty polyethylene hazardous waste bag.

  • Validation: Swab the decontaminated surface with a dilute sodium bicarbonate solution and test with pH paper. A neutral pH (7.0) confirms the complete neutralization of acidic sulfonyl residues.

Waste Disposal Plan

Because this compound contains both chlorine and fluorine, it must be strictly classified as Halogenated Organic Waste . The EPA mandates specific disposal protocols for halogenated wastes to prevent environmental contamination and the formation of dioxins during improper incineration ()[5][6].

Step-by-Step Disposal Methodology:

  • Segregation: Never mix halogenated waste with non-halogenated organic solvents (like acetone or ethanol). Mixing increases disposal costs and the risk of incompatible reactions.

    • Validation: Audit the waste log to ensure no non-halogenated solvents have been added to the halogenated waste carboy.

  • Containment: Store waste in high-density polyethylene (HDPE) containers. Do not fill beyond 75% capacity to accommodate vapor expansion ()[7].

  • Labeling: Clearly label as "Hazardous Waste - Halogenated Organics (Contains F, Cl, and S)".

  • Disposal: Must be disposed of via high-temperature rotary kiln incineration equipped with caustic scrubbing systems (to neutralize HF and HCl emissions)[6].

WasteDisposal A Waste Generation: Halogenated Sulfonyl Ethanol B Contains Halogens (Cl, F)? A->B C Segregate: Halogenated Organic Waste B->C Yes D Store in HDPE Container (<75% Capacity) C->D E High-Temp Incineration with Caustic Scrubbing D->E

EPA-compliant waste classification and disposal logic for halogenated benzenesulfonyl compounds.

References

  • Hazardous Materials Disposal Guide | Source: Nipissing University | URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: EPA NEPIS | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
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